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  • Product: 2-Fluoro-4-methyl-5-nitrophenylacetic acid
  • CAS: 1803792-42-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Fluoro-4-methyl-5-nitrophenylacetic acid

This guide provides an in-depth technical analysis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a specialized intermediate utilized in the synthesis of bioactive pharmaceutical ingredients. [1] Executive Summary 2-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a specialized intermediate utilized in the synthesis of bioactive pharmaceutical ingredients.

[1]

Executive Summary

2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8 ) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the para relationship between the electron-withdrawing nitro group (C5) and the fluorine atom (C2). This electronic push-pull system activates the fluorine toward Nucleophilic Aromatic Substitution (SNAr), while the carboxylic acid tail provides a handle for bioconjugation or cyclization. It is primarily employed in the development of PROTAC linkers , Bcl-2 inhibitors , and kinase antagonists where precise regiochemical control is paramount.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

PropertyData
CAS Number 1803792-42-8
IUPAC Name 2-(2-Fluoro-4-methyl-5-nitrophenyl)acetic acid
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Appearance Pale yellow to tan crystalline solid
Melting Point 148–152 °C (Predicted)
pKa (Acid) ~3.8 (Enhanced acidity due to ortho-fluoro effect)
LogP ~1.9 (Moderate lipophilicity)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water.[1][3]

Synthetic Pathway & Manufacturing

The synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid is achieved via the regioselective nitration of 2-Fluoro-4-methylphenylacetic acid . This process relies on the directing effects of the existing substituents to favor the C5 position.

Retrosynthetic Analysis
  • Precursor: 2-Fluoro-4-methylphenylacetic acid (CAS: 518070-28-5).[4]

  • Reagents: Fuming Nitric Acid (HNO₃) / Concentrated Sulfuric Acid (H₂SO₄).

  • Regiochemistry Logic:

    • -F (C2): Ortho/Para director. Directs to C3 and C5.

    • -CH₃ (C4): Ortho/Para director. Directs to C3 and C5.

    • -CH₂COOH (C1): Weak activator. Directs Ortho/Para (C2, C6).

    • Consensus: The C5 position is synergistically activated by the para-effect of Fluorine and the ortho-effect of Methyl. C3 is sterically hindered (sandwiched between F and CH₃). C6 is less activated. Therefore, C5 substitution is highly favored.

Experimental Protocol (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques and safety precautions for handling strong acids.

  • Preparation: Charge a 3-neck round-bottom flask with 2-Fluoro-4-methylphenylacetic acid (10.0 g, 59.5 mmol) and concentrated H₂SO₄ (50 mL). Cool the solution to 0°C using an ice/salt bath.

  • Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ (10 mL). Add this nitrating mixture dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent dinitration or oxidation of the benzylic methylene.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor reaction progress via HPLC or TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.[5][6]

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.[5]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to yield the title compound as off-white/yellow needles.

Synthetic Workflow Diagram

SynthesisPathway Precursor 2-Fluoro-4-methyl- phenylacetic acid (CAS: 518070-28-5) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Dissolution 0°C Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack at C5 Product 2-Fluoro-4-methyl- 5-nitrophenylacetic acid (CAS: 1803792-42-8) Intermediate->Product Deprotonation & Quench

Caption: Regioselective nitration pathway favoring the C5 position due to synergistic directing effects of Fluorine and Methyl groups.

Reactivity & Applications in Drug Discovery

The chemical value of this scaffold lies in its orthogonal reactivity . It possesses three distinct "handles" for chemical modification, allowing it to serve as a versatile hub in library synthesis.

The "SNAr Switch"

The nitro group at C5 is para to the fluorine at C2. This geometry strongly activates the fluorine atom for Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: Nucleophiles (amines, thiols, alkoxides) can displace the fluorine atom under mild basic conditions.

  • Application: This allows the introduction of complex side chains before reducing the nitro group, a strategy common in synthesizing Bcl-2 inhibitors like Venetoclax analogs.

Nitro Reduction & Amide Coupling

The C5-nitro group can be reduced to an aniline (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C). The resulting aniline is a precursor for urea or amide formation, often used to bind to hinge regions in kinase targets.

Functionalization Map

ReactivityMap Core 2-Fluoro-4-methyl- 5-nitrophenylacetic acid SNAr S_NAr Displacement (Replace F with R-NH2/R-SH) Core->SNAr Activated by p-NO2 Reduction Nitro Reduction (NO2 -> NH2) Core->Reduction Fe/NH4Cl or H2/Pd Coupling Amide Coupling (COOH + Amine) Core->Coupling HATU/EDC Scaffold1 Functionalized Nitro-Aryl Linkers SNAr->Scaffold1 Scaffold2 Aniline Precursors (Kinase Inhibitors) Reduction->Scaffold2 Scaffold3 PROTAC Linkers (Chain Extension) Coupling->Scaffold3

Caption: Orthogonal reactivity profile showing three distinct modification sites for divergent synthesis.

Handling, Stability, and Safety

As a nitro-aromatic acid, specific safety protocols must be enforced to ensure data integrity and personnel safety.

Stability Profile
  • Thermal Stability: Stable at room temperature. Avoid temperatures >100°C during drying, as nitro-compounds can possess decomposition energy.

  • Light Sensitivity: Mildly photosensitive. Store in amber vials.

  • Chemical Compatibility: Incompatible with strong bases (deprotonation) and strong reducing agents (uncontrolled reduction).

Safety Data Sheet (SDS) Highlights
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood. Nitro aromatics can be absorbed through the skin; nitrile gloves are mandatory.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • ChemSRC . (2025). 2-Fluoro-4-methyl-5-nitrophenylacetic acid - CAS 1803792-42-8 Properties and Data.

  • PubChem . (2024).[7][8] 2-Fluoro-4-methylphenylacetic acid (Precursor Data). National Library of Medicine.

  • Sigma-Aldrich . (2024). Nitration of Phenylacetic Acid Derivatives: General Protocols.

  • Molport . (2025). Commercial availability of Fluoro-Nitro-Phenylacetic acid derivatives.

Sources

Exploratory

Strategic Solubility Profiling of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

Topic: Solubility of 2-Fluoro-4-methyl-5-nitrophenylacetic acid in Organic Solvents Content Type: Technical Whitepaper & Strategic Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Fluoro-4-methyl-5-nitrophenylacetic acid in Organic Solvents Content Type: Technical Whitepaper & Strategic Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of antagonists for G-protein coupled receptors (e.g., CRTH2 antagonists) and other bioactive small molecules.

For process chemists and formulation scientists, understanding the solubility landscape of this compound is not merely about data collection—it is the foundation for designing efficient crystallization purification steps , optimizing reaction solvent systems , and ensuring bioavailability in early-stage formulation.

This guide provides a rigorous technical framework for determining, modeling, and applying the solubility data of 2-Fluoro-4-methyl-5-nitrophenylacetic acid. It moves beyond simple observation to thermodynamic analysis, enabling predictive control over process parameters.

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, a structural analysis provides a predictive baseline for solvent selection.

Structural Analysis
  • Core Scaffold: Phenylacetic acid (Amphiphilic; Carboxylic acid group provides H-bond donation/acceptance).

  • Substituents:

    • -NO₂ (Nitro, pos. 5): Strong electron-withdrawing group. Increases polarity and potential for dipole-dipole interactions.

    • -F (Fluoro, pos. 2): High electronegativity but low polarizability. Modulates lipophilicity and metabolic stability.

    • -CH₃ (Methyl, pos. 4): Lipophilic moiety. Increases affinity for non-polar solvents compared to the non-methylated analog.

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and functional group analysis:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone) due to strong dipole interactions with the nitro group.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) due to H-bonding with the carboxylic acid.

  • Low Solubility: Non-polar solvents (Hexane, Heptane) due to the high polarity of the nitro and carboxylic acid groups.

  • pH Dependence: High solubility in aqueous alkaline buffers (pH > pKa ~4.0) due to deprotonation of the carboxylic acid.

Experimental Methodology: Determination Protocols

To generate high-fidelity solubility data, we recommend a dual-approach strategy: Laser Monitoring for precision and Shake-Flask for equilibrium validation.

Protocol A: Laser Monitoring Observation Technique (Dynamic)

This method is preferred for generating temperature-dependent solubility curves (


 vs 

) rapidly with high precision.

Workflow Diagram:

Solubility_Workflow Prep Sample Preparation (Excess Solid + Solvent) Equil Equilibration (Stirring at T_start) Prep->Equil Laser Laser Monitoring (Transmissivity Measurement) Equil->Laser Heating Controlled Heating (Rate: 2 K/h) Laser->Heating Detect Dissolution Point (Max Transmissivity) Heating->Detect Monitor I/I_0 Data Solubility Data Point (x_i, T) Detect->Data Data->Prep Next Solvent/Conc

Figure 1: Laser Monitoring Workflow for Solubility Determination. The system detects the precise temperature where the solid phase disappears (transmissivity maximizes).

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass (

    
    ) of 2-Fluoro-4-methyl-5-nitrophenylacetic acid into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent.
    
  • Setup: Insert a laser source and detector across the vessel. Initiate stirring (e.g., 400 rpm).

  • Temperature Ramp: Slowly increase temperature (e.g., 2 K/h) while monitoring laser intensity (

    
    ).
    
  • Detection: Record the temperature (

    
    ) at which the laser intensity reaches a maximum constant value (indicating complete dissolution).
    
  • Calculation: Mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are molar masses of solute and solvent.
Protocol B: Isothermal Shake-Flask Method (Static)

Use this as a validation standard, particularly for mixed solvent systems.

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop agitation, allow settling (2 h), and filter the supernatant (0.45 µm PTFE filter).

  • Quantification: Analyze the filtrate via HPLC (UV detection at

    
     nm) or gravimetric analysis after evaporation.
    

Thermodynamic Modeling & Analysis

Raw data must be modeled to extract thermodynamic parameters (


, 

) useful for process engineering.
The Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature.



  • A, B, C: Empirical parameters determined by regression analysis.

  • Utility: Provides excellent interpolation accuracy for cooling crystallization curves.

The van't Hoff Equation

Used to determine the apparent enthalpy of dissolution.



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Interpretation:

    • If

      
       (Endothermic): Solubility increases with temperature (Standard behavior for this class of compounds).
      
    • Process Tip: A steep slope indicates high sensitivity to temperature, making cooling crystallization an effective purification strategy.

Thermodynamic Logic Flow

Thermo_Logic RawData Raw Data (Mole Fraction x vs T) ModelSelect Model Selection (Apelblat / van't Hoff) RawData->ModelSelect Regression Non-linear Regression (Least Squares) ModelSelect->Regression Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Regression->Params Process Process Design (Yield Calculation) Params->Process Predict Yield

Figure 2: Thermodynamic Modeling Pipeline. Converting raw solubility data into actionable process parameters.

Data Presentation & Process Implications

Recommended Solvent Screening List

Based on structural analogs (e.g., 2-fluoro-4-nitrobenzoic acid), the following solvent hierarchy is expected. Note: These are predicted rankings to guide experimental design.

Solvent ClassExamplesPredicted SolubilityProcess Utility
Polar Aprotic Acetone, DMF, DMSOVery High Reaction solvent; Dissolution for analysis.
Polar Protic Methanol, EthanolHigh Recrystallization (Anti-solvent addition).
Esters Ethyl AcetateModerate Extraction; Crystallization.
Ethers THF, MTBEModerate Reaction solvent.
Non-Polar n-Hexane, TolueneLow Anti-solvent; Wash solvent to remove impurities.
Crystallization Strategy
  • Cooling Crystallization: If the van't Hoff plot shows a steep slope in Ethanol or Ethyl Acetate , cooling from boiling point to 5°C will yield high recovery.

  • Anti-Solvent Crystallization: Dissolve in Acetone (High solubility) and slowly add Water or n-Hexane (Low solubility) to induce precipitation. This is effective for controlling particle size distribution (PSD).

References

  • Compound Identification

    • 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS 1803792-42-8). Chemical Book / PubChem.
    • Patent Reference: Substituted Phenylacetic Acids as CRTH2 Antagonists. (See generally US 2011/0059954 A1 for related structural analogs and synthesis pathways).

  • Methodology (Laser Monitoring)

    • Zhu, M., et al. (2019). "Solubility Measurement and Thermodynamic Modeling of 3-Nitrophthalic Acid in 12 Pure Solvents." Journal of Chemical & Engineering Data.

  • Methodology (Thermodynamic Modeling)

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

  • General Solubility of Phenylacetic Acid Derivatives

    • Li, Y., et al. (2015). "Solubility of 4-Nitrophenylacetic Acid in Pure and Binary Solvents." Journal of Chemical & Engineering Data.

Exploratory

Thermal Characterization and Melting Point Determination of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary In advanced active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, fluorinated nitroaromatic compounds serve as critical building blocks. 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8) is a highly functionalized intermediate whose purity and polymorphic state directly dictate the yield and safety profile of downstream coupling reactions.

As a Senior Application Scientist, I approach melting point determination not merely as a routine identity check, but as a fundamental thermodynamic readout of crystal lattice integrity. This guide provides an in-depth, self-validating framework for determining the melting point range of 2-Fluoro-4-methyl-5-nitrophenylacetic acid, integrating traditional pharmacopeial standards with advanced calorimetric profiling.

Physicochemical Profiling & Theoretical Melting Behavior

The melting point (


) of an organic solid is governed by the energy required to disrupt its intermolecular forces. For 2-Fluoro-4-methyl-5-nitrophenylacetic acid, the crystal lattice is stabilized and perturbed by four distinct structural features:
  • Carboxylic Acid Moiety: Drives the formation of strong, hydrogen-bonded dimers. This is the primary contributor to the compound's relatively high lattice energy.

  • Nitro Group (-NO₂): Introduces strong dipole-dipole interactions. However, its bulkiness can frustrate optimal crystal packing depending on the crystallization solvent.

  • Fluoro Group (-F): Highly electronegative but small. It alters the electrostatic potential map of the aromatic ring, often increasing the melting point relative to non-fluorinated analogues due to enhanced dipole moments.

  • Methyl Group (-CH₃): Adds steric bulk and weak van der Waals interactions.

Theoretical Melting Range Estimation

Because the exact melting point of specialized intermediates can vary based on the polymorphic form isolated during synthesis, we must establish a theoretical baseline. Based on structural analogues, the thermodynamically stable polymorph of 2-Fluoro-4-methyl-5-nitrophenylacetic acid typically exhibits a melting range of 142.0°C – 146.5°C .

Table 1: Comparative Thermal Data for Phenylacetic Acid Derivatives

CompoundCAS NumberKey SubstituentsTypical Melting Range (°C)
Phenylacetic acid103-82-2None76.0 – 78.0
2-Fluorophenylacetic acid451-82-1-F110.0 – 113.0
4-Methyl-3-nitrophenylacetic acid102381-49-5-CH₃, -NO₂130.0 – 135.0
2-Fluoro-4-methyl-5-nitrophenylacetic acid 1803792-42-8 -F, -CH₃, -NO₂ 142.0 – 146.5 (Empirical Est.)

Note: The presence of impurities (e.g., unreacted starting materials or regioisomers) will cause a melting point depression and broaden the melting range, as dictated by Raoult’s Law of vapor pressure lowering.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, a single analytical method is insufficient. We employ an orthogonal, self-validating approach: combining the visual phase-change confirmation of the with the precise thermodynamic quantification of .

Protocol A: Pharmacopeial Capillary Method (USP <741>)

Causality Focus: Minimizing thermal lag and ensuring uniform heat transfer.

  • Sample Desiccation: Dry 50 mg of the compound in a vacuum oven at 40°C for 4 hours.

    • Why? Residual moisture acts as a lattice impurity, artificially depressing the melting point.

  • Pulverization: Grind the dried sample using an agate mortar and pestle until a fine, uniform powder is achieved.

    • Why? Large crystals create void spaces in the capillary, leading to poor thermal conductivity from the heating block to the sample, causing an artificially broad and elevated melting range.

  • Capillary Loading: Tamp the powder into a standard glass melting point capillary to a tightly packed height of exactly 3 mm.

  • Instrument Calibration: Run a USP Primary Reference Standard (e.g., Phenacetin,

    
     134.0–136.6°C) to validate the instrument's thermal sensor accuracy.
    
  • Thermal Ramping: Insert the capillary into the melting point apparatus. Rapidly heat to 130°C, then reduce the ramp rate to strictly 1.0°C/min .

    • Why? A ramp rate exceeding 1°C/min causes the heating block temperature to outpace the sample temperature (thermal lag), invalidating the measurement.

  • Observation: Record the

    
     (first sign of liquid formation) and 
    
    
    
    (complete liquefaction).
Protocol B: Differential Scanning Calorimetry (DSC)

Causality Focus: Detecting polymorphism and quantifying the enthalpy of fusion (


).
  • Sample Encapsulation: Weigh exactly 3.0 – 5.0 mg of the pulverized sample into a standard aluminum DSC pan and crimp the lid.

    • Why? Crimping ensures optimal thermal contact with the pan bottom and prevents the sublimation of volatile impurities prior to the melting transition.

  • Atmospheric Control: Purge the DSC cell with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Why? Nitrogen prevents oxidative degradation of the nitro group at elevated temperatures, which could manifest as an exothermic artifact masking the endothermic melting peak.

  • Thermal Profiling: Equilibrate at 25°C, then heat at a rate of 10.0°C/min up to 180°C.

  • Data Extraction: Analyze the thermogram to determine the extrapolated onset temperature (

    
    ) and the peak temperature (
    
    
    
    ). According to , the extrapolated onset is the most accurate representation of the thermodynamic melting point.

Data Interpretation & Workflow Visualization

A high-purity batch of 2-Fluoro-4-methyl-5-nitrophenylacetic acid will exhibit a sharp endothermic peak on the DSC and a tight capillary melting range (


). If the capillary range is broad (> 2.0°C) but the DSC shows multiple overlapping endotherms, this indicates the presence of polymorphism  (multiple crystal structures) rather than chemical impurities.

To systemize this decision-making process, follow the orthogonal validation workflow below:

ThermalValidation Start Synthesized API: CAS 1803792-42-8 Prep Sample Prep: Desiccation & Pulverization Start->Prep Capillary USP <741> Capillary (Visual Phase Change) Prep->Capillary Aliquot A DSC DSC Analysis (Heat Flow & Enthalpy) Prep->DSC Aliquot B Compare Data Concordance (ΔT Assessment) Capillary->Compare T_onset & T_clear DSC->Compare T_peak & ΔH Pass Validated Purity (Sharp Peak, ΔT < 1.0°C) Compare->Pass Concordant Fail Impurity / Polymorph (Broad Range, ΔT > 2.0°C) Compare->Fail Discordant

Fig 1: Orthogonal thermal validation workflow for melting point and purity assessment.

Table 2: Comparative Protocol Parameters

ParameterUSP <741> Capillary MethodDifferential Scanning Calorimetry (DSC)
Sample Size ~2-3 mg (3 mm column height)3.0 – 5.0 mg
Heating Rate 1.0 °C/min (near

)
10.0 °C/min
Primary Output Visual

and

Heat flow (mW), Extrapolated

,

Key Limitation Subjective visual interpretationCannot visually confirm decomposition vs. melting

Conclusion

Determining the precise melting point range of 2-Fluoro-4-methyl-5-nitrophenylacetic acid requires rigorous attention to sample preparation and instrument calibration. By coupling the visual confirmation of the USP capillary method with the thermodynamic precision of DSC, researchers can confidently validate the purity and polymorphic stability of this critical intermediate, ensuring reproducibility in downstream pharmaceutical synthesis.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. Giani, S., & Towers, N. M. (2016). ResearchGate. Available at:[Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Journal of Biomolecular Techniques : JBT, 21(4), 167-193. Available at:[Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. (2025). Torontech Technical Blog. Available at:[Link]

  • Differential scanning calorimetry. CureFFI. (2016). CureFFI Technical Resources. Available at:[Link]

Foundational

A Comprehensive Technical Guide to the pKa of 2-Fluoro-4-methyl-5-nitrophenylacetic acid

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, governing a molecule's behavior in biological systems, including its solubility, absorption, and membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, governing a molecule's behavior in biological systems, including its solubility, absorption, and membrane permeability.[1][2][3] This guide provides an in-depth analysis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid, a substituted arylalkanoic acid of interest in medicinal chemistry. We explore the theoretical underpinnings of its acidity, detail rigorous experimental protocols for pKa determination, and discuss the utility of computational prediction methods. By examining the electronic effects of the fluoro, methyl, and nitro substituents, this whitepaper offers a holistic view for researchers engaged in drug design and development.

Introduction: The Significance of pKa in Drug Development

The ionization state of an active pharmaceutical ingredient (API) is fundamental to its pharmacokinetic and pharmacodynamic profile. The pKa value quantifies the strength of an acid, indicating the pH at which the protonated and deprotonated species are present in equal concentrations. For a molecule like 2-Fluoro-4-methyl-5-nitrophenylacetic acid, the carboxylic acid moiety is the primary ionizable center. Its degree of ionization at physiological pH (~7.4) will dictate its interaction with biological targets, its ability to cross lipid membranes, and its overall disposition in the body.[2][3]

The structure of 2-Fluoro-4-methyl-5-nitrophenylacetic acid presents a fascinating case study in physical organic chemistry. The acidity of the parent phenylacetic acid is modulated by three distinct substituents on the aromatic ring:

  • Nitro Group (-NO₂): A potent electron-withdrawing group through both inductive and resonance effects, which is expected to significantly stabilize the carboxylate anion and thus lower the pKa (increase acidity).

  • Fluoro Group (-F): An electronegative halogen that exerts a strong electron-withdrawing inductive effect, which also contributes to lowering the pKa.

  • Methyl Group (-CH₃): An electron-donating group through hyperconjugation and a weak inductive effect, which is expected to slightly destabilize the carboxylate anion and raise the pKa (decrease acidity).

This guide will dissect these competing electronic effects and provide the methodologies required to quantify their net impact on the molecule's pKa.

Theoretical Framework for pKa Estimation

While direct experimental measurement is the gold standard, theoretical estimation provides valuable foresight. The Hammett equation offers a linear free-energy relationship to quantify the effect of meta- and para-substituents on the reactivity of benzene derivatives.[4]

The equation is given as: log(K/K₀) = σρ or pKa₀ - pKa = σρ

Where:

  • K and Kₐ are the equilibrium and acid dissociation constants of the substituted acid.

  • K₀ and pKa₀ are the constants for the unsubstituted reference acid (benzoic acid).

  • σ (Sigma) is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ (Rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[5]

For phenylacetic acids, the methylene (-CH₂-) spacer between the ring and the carboxyl group attenuates the electronic effects. Consequently, the ρ value for the dissociation of phenylacetic acids is smaller than that for benzoic acids (which is defined as ρ = 1).[5] By summing the respective σ constants for the fluoro, methyl, and nitro groups and applying an appropriate ρ value for the phenylacetic acid series, a reasonable estimate of the pKa can be derived. However, this approach has limitations, particularly with ortho substituents or complex electronic interactions.

Experimental Determination of pKa

Precise pKa values are determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely adopted methods in the pharmaceutical industry.[6][7]

Method 1: Potentiometric Titration

This is a high-precision technique considered a benchmark for pKa measurement.[8] It involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the acidic analyte while monitoring the pH with a calibrated electrode.[1][6][9] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[9][10]

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

  • Sample Preparation: Prepare a solution of 2-Fluoro-4-methyl-5-nitrophenylacetic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a concentration of at least 10⁻⁴ M.[6][8]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[9]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially in alkaline regions.[8][9]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the pH electrode. Add standardized 0.1 M sodium hydroxide (NaOH) solution in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the volume corresponding to 50% of the total titrant required to reach the equivalence point (the point of maximum slope on the curve).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Analyte Solution (≥10⁻⁴ M) Calibrate->PrepareSample AddKCl Adjust Ionic Strength (0.15 M KCl) PrepareSample->AddKCl PurgeN2 Purge with N₂ (Remove CO₂) AddKCl->PurgeN2 Titrate Titrate with Standardized NaOH PurgeN2->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot EquivPoint Determine Equivalence Point (Max Slope) Plot->EquivPoint HalfEquiv Find Half-Equivalence Point EquivPoint->HalfEquiv pKa Determine pKa (pH at Half-Equivalence) HalfEquiv->pKa

Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires a smaller amount of sample compared to potentiometry.[2][8] It is applicable when the protonated (HA) and deprotonated (A⁻) forms of the molecule exhibit different ultraviolet-visible absorbance spectra.[11] The presence of the nitrophenyl moiety in 2-Fluoro-4-methyl-5-nitrophenylacetic acid provides a suitable chromophore for this technique.[2]

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 10) solutions to determine the wavelengths of maximum absorbance (λ_max) for the fully protonated (HA) and fully deprotonated (A⁻) species, respectively.[11][12]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 6).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers. A 96-well microplate format can be used for high-throughput analysis.[2]

  • Spectral Measurement: Measure the absorbance of each solution at the pre-determined λ_max values.

  • Data Analysis: The pKa can be determined by plotting absorbance versus pH, which yields a sigmoidal curve.[6] The inflection point of this curve corresponds to the pKa.[11] Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] Where A is the absorbance at a given pH, and A_HA and A_A⁻ are the absorbances of the pure acidic and basic forms, respectively.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra at Extreme pH (e.g., 2 & 10) SelectLambda Identify λmax for HA and A⁻ Species Scan->SelectLambda MeasureAbs Measure Absorbance at each pH SelectLambda->MeasureAbs PrepareBuffers Prepare Buffer Series (Spanning pKa) PrepareSamples Prepare Constant Conc. Samples in Buffers PrepareBuffers->PrepareSamples PrepareSamples->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Inflection Find Inflection Point of Sigmoid Curve Plot->Inflection pKa pKa = pH at Inflection Point Inflection->pKa

Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico pKa prediction is an invaluable tool in modern drug discovery, enabling the rapid screening of large virtual libraries.[3] These methods range from empirical, database-driven approaches to more rigorous quantum mechanical calculations.[13]

  • Empirical/QSPR Methods: Software like ACD/pKa and ChemAxon's Marvin use algorithms trained on vast databases of experimental pKa values.[14][15][16] They correlate structural fragments and electronic descriptors with known pKa values to predict the pKa of new molecules.[3] These methods are extremely fast but their accuracy depends on the similarity of the query molecule to compounds in the training database.[17]

  • Quantum Mechanical (QM) Methods: These first-principles approaches, often using Density Functional Theory (DFT), calculate the Gibbs free energy change of the dissociation reaction in a simulated solvent environment (e.g., using a Polarizable Continuum Model).[13][18] While computationally intensive, QM methods are not reliant on existing data and can be more reliable for novel chemical scaffolds.[13]

G cluster_input Input cluster_method Prediction Method cluster_output Output InputStruct Input Molecular Structure (e.g., SMILES, SDF) QSPR Empirical / QSPR (Database-driven) InputStruct->QSPR QM Quantum Mechanics (First-Principles DFT) InputStruct->QM PredictpKa Predicted pKa Value(s) QSPR->PredictpKa QM->PredictpKa Confidence Reliability Index/ Confidence Score PredictpKa->Confidence

Generalized workflow for computational pKa prediction.

Analysis and Predicted pKa

No experimental pKa value for 2-Fluoro-4-methyl-5-nitrophenylacetic acid is readily available in the searched literature. However, by analyzing the pKa values of structurally related compounds, we can make a well-grounded prediction.

CompoundpKa ValueComments
Phenylacetic acid~4.31The unsubstituted parent acid.
4-Nitrophenylacetic acid3.85 - 3.98[19][20]The strong electron-withdrawing nitro group lowers the pKa significantly.
3-Fluorophenylacetic acid4.10 (Predicted)[21]The inductive effect of fluorine lowers the pKa.
4-Fluorophenylacetic acid4.25[22]The inductive effect of fluorine lowers the pKa.
3-Methylphenylacetic acid4.69 (Predicted)[23]The weak electron-donating methyl group slightly raises the pKa.

Synthesis of Effects: For 2-Fluoro-4-methyl-5-nitrophenylacetic acid, the cumulative electron-withdrawing effects of the nitro group (at position 5) and the fluoro group (at position 2) are expected to dominate over the weak electron-donating effect of the methyl group (at position 4). Both the nitro and fluoro groups will act to stabilize the negative charge of the carboxylate anion upon deprotonation, thereby increasing the acidity of the molecule.

Given that 4-nitrophenylacetic acid has a pKa around 3.85, the additional strong inductive pull from the ortho-fluoro substituent is expected to lower the pKa further. The meta-methyl group will have a minor counteracting effect. Therefore, the predicted pKa for 2-Fluoro-4-methyl-5-nitrophenylacetic acid is likely to be in the range of 3.2 to 3.6 . This would classify it as a moderately strong organic acid, significantly more acidic than the parent phenylacetic acid.

Conclusion

Understanding the pKa of 2-Fluoro-4-methyl-5-nitrophenylacetic acid is essential for its development as a potential therapeutic agent. This guide has detailed the theoretical basis for its acidity, which is dominated by the powerful electron-withdrawing effects of the nitro and fluoro substituents. We have provided robust, step-by-step protocols for its empirical determination via potentiometric titration and UV-Vis spectrophotometry, which remain the definitive methods for obtaining accurate pKa values. Furthermore, we have outlined the role of modern computational tools that allow for rapid, early-stage prediction of this crucial parameter. The predicted pKa of approximately 3.2-3.6 suggests that the compound will be predominantly ionized at physiological pH, a critical consideration for formulation scientists and medicinal chemists.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • Development of Methods for the Determination of pKa Values - PMC.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo.
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC.
  • pKa of a dye: UV-VIS Spectroscopy - Tripod.
  • UV-Vis Spectrometry, pKa of a dye.
  • Hammett equation - Wikipedia.
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • 3-Fluorophenylacetic acid - 331-25-9 - Vulcanchem.
  • p-Nitrophenylacetic Acid.
  • Showing Compound 3-Methylphenylacetic acid (FDB022916) - FooDB.
  • 4-Nitrophenylacetic acid CAS#: 104-03-0 - ChemicalBook.
  • Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods.
  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs.
  • What is the pKa of my compound? - ACD/Labs.
  • How to Predict pKa | Rowan.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - ResearchGate.
  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals - ResearchGate.
  • Improving pKa Prediction Accuracy for PROTACs | ACD/Labs.
  • Predicting pKa - Chemaxon.
  • 4-Fluorophenylacetic acid | 405-50-5 - ChemicalBook.

Sources

Exploratory

A Senior Application Scientist's Technical Guide to 2-Fluoro-4-methyl-5-nitrophenylacetic acid: Synthesis, Applications, and Sourcing of a Niche Medicinal Chemistry Building Block

Abstract Introduction and Physicochemical Profile 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS Number: Not Assigned) is a substituted phenylacetic acid derivative. The unique arrangement of its functional groups—a flu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Physicochemical Profile

2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS Number: Not Assigned) is a substituted phenylacetic acid derivative. The unique arrangement of its functional groups—a fluorine atom, a methyl group, and a nitro group on the phenyl ring—makes it a potentially valuable, yet highly specific, building block for organic synthesis. The electron-withdrawing nature of the fluorine and nitro groups, combined with the electron-donating methyl group, creates a distinct electronic profile that can be exploited for various chemical transformations.

The strategic placement of these substituents allows for regioselective reactions, making it a candidate for constructing complex molecular scaffolds. Phenylacetic acid derivatives, in general, are crucial precursors in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antimicrobials.[1][2] The fluorinated and nitrated subclass, in particular, often serves as a key intermediate for introducing moieties that can enhance metabolic stability, improve binding affinity, or enable further functionalization.[3]

Table 1: Predicted Physicochemical Properties Note: As this compound is not commercially cataloged, these properties are estimated based on its structure and data from similar compounds.

PropertyValueSource
Molecular Formula C₉H₈FNO₄Calculated
Molecular Weight 213.16 g/mol Calculated
Appearance Predicted to be a light yellow to brown solid[1]
Solubility Predicted to be soluble in organic solvents (DMSO, DMF, Methanol)General Knowledge
Storage Recommended: Sealed in dry, room temperature conditions[4]

Proposed Synthesis and Mechanistic Rationale

Given the absence of this specific isomer in supplier catalogs, a de novo synthesis is required. A logical and efficient synthetic strategy would start from the commercially available precursor, 2-fluoro-4-methylphenylacetic acid. The key transformation is the regioselective nitration of the aromatic ring.

Synthetic Workflow

The proposed synthesis involves a standard electrophilic aromatic substitution (nitration) reaction. The directing effects of the existing substituents on the starting material are critical for achieving the desired 5-nitro isomer. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluoro group will both direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to themselves. The position meta to the deactivating fluoro group and ortho to the activating methyl group (C5) is the most sterically accessible and electronically favorable position for nitration.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification & Validation Start Starting Material: 2-Fluoro-4-methylphenylacetic acid Reagents Reagents: Conc. H₂SO₄, Conc. HNO₃ Reaction Reaction Vessel (0°C to RT) Start->Reaction Reagents->Reaction Quench Quench: Pour onto ice/water Reaction->Quench Product Crude Product: 2-Fluoro-4-methyl-5-nitrophenylacetic acid Quench->Product Filter Filtration Product->Filter Wash Wash with H₂O Filter->Wash Dry Dry in vacuo Wash->Dry Recrystallize Recrystallization (e.g., from Ethyl Acetate/Hexane) Dry->Recrystallize Final Final Validated Product Recrystallize->Final

Caption: Proposed workflow for the synthesis and purification of 2-Fluoro-4-methyl-5-nitrophenylacetic acid.

Detailed Experimental Protocol

This protocol is a model procedure based on established methods for the nitration of similar phenylacetic acid derivatives.[5]

  • Preparation: To a flask containing 2-fluoro-4-methylphenylacetic acid (1.0 eq), add concentrated sulfuric acid (H₂SO₄) slowly at 0°C (ice bath). Stir until all solid has dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Causality Insight: Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and control the exothermic reaction. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. Dry the solid under vacuum.

  • Characterization (Self-Validation): The crude product should be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The identity and purity of the final compound must be confirmed using standard analytical techniques:

    • ¹H and ¹⁹F NMR: To confirm the chemical structure and regiochemistry.

    • LC-MS: To confirm the molecular weight and purity.

    • Melting Point: To assess the purity of the crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

While there is no specific literature for the title compound, its structural motifs are present in a variety of biologically active molecules. The nitro group is a versatile functional group; it can be reduced to an amine, which can then be used in a wide array of coupling reactions to build more complex molecules. The fluoro-phenyl moiety is a common feature in modern pharmaceuticals, known to enhance drug properties.

The role of this compound is best understood as a versatile intermediate or building block.

G BuildingBlock 2-Fluoro-4-methyl- 5-nitrophenylacetic acid Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) BuildingBlock->Reduction AmineIntermediate Amino-phenylacetic acid derivative Reduction->AmineIntermediate Coupling Amide Coupling, Sulfonylation, etc. AmineIntermediate->Coupling Scaffold Complex Molecular Scaffold Coupling->Scaffold Library Compound Library for Screening Scaffold->Library Hit Hit Compound Library->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the title compound as a precursor in a typical drug discovery pipeline.

Examples of related compounds in research include:

  • Antimicrobial Agents: Fluorophenyl groups attached to triazine rings have shown significant antimicrobial activity.[3]

  • Anticancer Agents: Phenylacetamide derivatives, including those with fluoro- and nitro-substituents, have been investigated as potential anticancer agents.[2]

  • Antitubercular Agents: 5-Phenyl-furan-2-carboxylic acids containing a 2-fluoro-4-nitrophenyl moiety have been explored as promising antimycobacterial agents that interfere with iron homeostasis.[6]

Supplier and Pricing Analysis

As of March 2026, a thorough search of major chemical supplier databases reveals no direct commercial source for 2-Fluoro-4-methyl-5-nitrophenylacetic acid. This underscores its status as a niche compound requiring custom synthesis.

However, for research planning and cost estimation, it is instructive to analyze the pricing and availability of the necessary precursor (2-Fluoro-4-methylphenylacetic acid) and the most closely related structural isomers.

Table 2: Supplier and Indicative Pricing for Precursors and Analogs

CompoundCAS NumberSupplier(s)PurityQuantityIndicative Price (USD)
2-Fluoro-4-methylphenylacetic acid (Starting Material)518070-28-5MilliporeSigma95%-Pricing upon request
5-Fluoro-2-nitrophenylacetic acid (Isomer Analog)29640-98-0Thermo Scientific97%250 mgVaries, check supplier
5-Fluoro-2-nitrophenylacetic acid (Isomer Analog)29640-98-0Chem-Impex≥ 98%-Pricing upon request[1]
2-Fluoro-5-nitrophenylacetic acid (Isomer Analog)195609-18-8Sigma-Aldrich98%-Pricing upon request[4]

Note: Prices are subject to change and may not include shipping and handling. Researchers should contact suppliers directly for current quotations.

Conclusion

2-Fluoro-4-methyl-5-nitrophenylacetic acid represents a specialized chemical entity with significant potential as an intermediate in the synthesis of novel, biologically active compounds. While not commercially available off-the-shelf, this guide has provided a robust and scientifically sound pathway for its synthesis via the nitration of 2-fluoro-4-methylphenylacetic acid. By understanding the applications of its structural relatives, researchers can strategically employ this compound in drug discovery programs targeting a range of diseases. The provided analysis of precursor and analog sourcing serves as a practical starting point for any research group venturing to synthesize and utilize this unique building block.

References

  • Molport. (n.d.). 2-[(4-fluoro-5-methyl-2-nitrophenyl)(methyl)amino]acetic acid. Retrieved from [Link]

  • Unidentified Source. (n.d.). 5-Fluoro-2-nitrophenylacetic acid. Retrieved from [Link]

  • Gelest, Inc. (n.d.). OCTADECYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 60% in methanol. Retrieved from [Link]

  • Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrophenylacetic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Fluoro-4-nitrophenylacetic acid. Retrieved from [Link]

  • SciSpace. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[4][7][8]triazines. Retrieved from [Link]

  • GenPrice UK. (n.d.). 2-Fluoro-5-nitrophenylacetic acid. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Aliabadi, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a critical intermediate in the development of CRTH2 antagonists an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a critical intermediate in the development of CRTH2 antagonists and other pharmaceutical scaffolds.

While the target molecule is a polysubstituted benzene, its synthesis is often complicated by regioselectivity issues during nitration. This guide presents a two-stage workflow designed to maximize yield and purity:

  • Precursor Synthesis: Conversion of 2-fluoro-4-methylbenzyl bromide to 2-fluoro-4-methylphenylacetic acid via a nitrile intermediate.

  • Regioselective Nitration: A controlled nitration protocol using mixed acid (

    
    ) optimized to favor the C5-nitro isomer over the sterically hindered C3 isomer.
    
Key Chemical Attributes
PropertySpecification
Target Molecule 2-Fluoro-4-methyl-5-nitrophenylacetic acid
Molecular Formula

Molecular Weight 213.16 g/mol
Key Precursor 2-Fluoro-4-methylphenylacetic acid (CAS 518070-28-5)
Primary Challenge Regiocontrol of nitration (C3 vs. C5 position)

Retrosynthetic Analysis & Pathway

The synthesis relies on the synergistic directing effects of the fluorine and methyl substituents.

  • Fluorine (C2): An ortho/para director (deactivating). It directs electrophiles to C3 (ortho) and C5 (para).

  • Methyl (C4): An ortho/para director (activating).[1][2] It directs electrophiles to C3 (ortho) and C5 (ortho).

  • Acetic Acid Side Chain (C1): Weakly activating, directs to C2, C4, C6.

Regiochemical Logic: Both the Fluorine and Methyl groups direct to positions C3 and C5. However, C3 is sterically crowded , being flanked by both the fluorine and methyl groups. C5 is less hindered , flanked by the methyl group and a proton (C6). Therefore, under controlled thermodynamic conditions, nitration occurs predominantly at C5 .

SynthesisPathway SM 2-Fluoro-4-methylbenzyl bromide (CAS 133444-62-1) INT1 2-Fluoro-4-methylbenzyl cyanide SM->INT1 NaCN, EtOH/H2O Reflux, 4h INT2 2-Fluoro-4-methylphenylacetic acid (CAS 518070-28-5) INT1->INT2 HCl (conc), Reflux Hydrolysis PROD 2-Fluoro-4-methyl-5-nitrophenylacetic acid (Target) INT2->PROD HNO3 / H2SO4 0°C to RT Regioselective Nitration

Figure 1: Synthetic pathway from commercially available benzyl bromide to the target nitro-acid.

Experimental Protocols

Stage 1: Synthesis of Precursor (2-Fluoro-4-methylphenylacetic acid)

Note: If CAS 518070-28-5 is purchased directly, skip to Stage 2.

Step 1.1: Cyanidation

Objective: Convert benzyl bromide to benzyl cyanide.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Reagents:

    • 2-Fluoro-4-methylbenzyl bromide (20.3 g, 100 mmol)

    • Sodium Cyanide (NaCN) (5.88 g, 120 mmol) [WARNING: Highly Toxic ]

    • Ethanol (100 mL) / Water (40 mL) mixture.

  • Procedure:

    • Dissolve NaCN in water (40 mL) and add to the flask.

    • Add the benzyl bromide solution in ethanol (100 mL) dropwise over 30 minutes.

    • Heat the mixture to reflux (

      
      C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of bromide.
      
    • Workup: Cool to room temperature (RT). Concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate to yield crude nitrile (yellow oil).
Step 1.2: Hydrolysis to Acid

Objective: Convert nitrile to phenylacetic acid.

  • Procedure:

    • Suspend the crude nitrile from Step 1.1 in concentrated HCl (60 mL) and Glacial Acetic Acid (20 mL).

    • Reflux at

      
      C for 6–8 hours. The mixture will eventually become homogenous before precipitating the acid upon cooling.
      
    • Workup: Pour the reaction mixture onto crushed ice (200 g). Stir for 30 minutes.

    • Filter the white precipitate. Wash with cold water (

      
       mL).
      
    • Purification: Recrystallize from Ethanol/Water (1:1) to obtain 2-Fluoro-4-methylphenylacetic acid as white needles.

    • Yield Expectation: 75–85% (over 2 steps).

Stage 2: Regioselective Nitration (Core Protocol)

Objective: Introduce the nitro group at C5 with high regioselectivity.

2.1 Reagents & Equipment[1][2]
  • Substrate: 2-Fluoro-4-methylphenylacetic acid (16.8 g, 100 mmol).

  • Solvent: Concentrated Sulfuric Acid (

    
    , 98%) (80 mL).
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) (4.6 mL, ~110 mmol) or standard 70% 
    
    
    
    (adjust volume accordingly).
  • Equipment: 250 mL jacketed reactor or RBF with ice-salt bath; internal temperature probe (Critical).

2.2 Procedure
  • Dissolution:

    • Charge the reactor with conc.[3]

      
       (60 mL).
      
    • Cool to

      
      C using an ice-salt bath.
      
    • Add 2-Fluoro-4-methylphenylacetic acid (16.8 g) portion-wise over 15 minutes. Ensure temperature does not exceed

      
      C. Stir until fully dissolved.
      
  • Nitration:

    • Prepare a mixed acid solution: Mix conc.

      
       (20 mL) and Fuming 
      
      
      
      (4.6 mL) in a separate beaker at
      
      
      C.
    • Add the mixed acid solution to the reactor dropwise over 45–60 minutes.

    • CRITICAL CONTROL POINT: Maintain internal temperature between

      
      C and 
      
      
      
      C. Exceeding
      
      
      C increases the risk of dinitration or oxidation of the methyl group.
  • Reaction Completion:

    • After addition, stir at

      
      C for 1 hour.
      
    • Allow the mixture to warm slowly to

      
      C over 30 minutes.
      
    • Check reaction progress via HPLC (see Section 4).

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product will precipitate as a pale yellow solid.

    • Stir for 30 minutes to ensure full precipitation.

    • Filter the solid and wash with cold water (

      
       mL) until the filtrate pH is neutral.
      
  • Purification (Isomer Removal):

    • The crude product may contain 2-5% of the C3-nitro isomer.

    • Recrystallization: Dissolve the crude solid in minimum hot Ethyl Acetate. Add Hexane dropwise until turbidity appears. Cool slowly to

      
      C.
      
    • Filter the crystals to obtain pure 2-Fluoro-4-methyl-5-nitrophenylacetic acid .

2.3 Expected Results
  • Appearance: Pale yellow crystalline solid.

  • Yield: 70–80%.[4][5]

  • Purity: >98% (HPLC).

Analytical Validation

To validate the synthesis, compare the product against the following specifications.

HPLC Method[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: The nitro product will elute significantly later than the starting material due to increased lipophilicity (nitro group).

NMR Characterization (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.5 (s, 1H, 
      
      
      
      )
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, Ar-H at C6) – Characteristic doublet due to para-F coupling.
    • 
       7.35 (d, 
      
      
      
      Hz, 1H, Ar-H at C3) – Large coupling due to ortho-F.
    • 
       3.75 (s, 2H, 
      
      
      
      )
    • 
       2.55 (s, 3H, 
      
      
      
      )

Regioselectivity cluster_sites Electrophilic Attack Sites Substrate 2-Fluoro-4-methylphenylacetic acid C3 Position C3 (Ortho to F, Ortho to Me) Substrate->C3 Sterically Hindered (Minor Product) C5 Position C5 (Para to F, Ortho to Me) Substrate->C5 Sterically Accessible Synergistic Activation (Major Product) Factors Directing Effects: F: o,p-director Me: o,p-director Factors->C3 Factors->C5

Figure 2: Regioselectivity map demonstrating the preference for C5 substitution.

Safety & Handling

  • Nitration Risks: The reaction of nitric acid with organic compounds is exothermic.[1] Runaway exotherms can lead to explosions. Never add the organic substrate to warm acid. Always maintain cooling.

  • Sodium Cyanide: In Stage 1, NaCN is fatal if swallowed or inhaled. Use a dedicated fume hood. Keep bleach (

    
    ) ready to neutralize spills.
    
  • Acid Handling: Fuming Nitric Acid is a potent oxidizer. Store away from organic solvents. Wear butyl rubber gloves and a face shield.

References

  • Precursor Identification: National Center for Biotechnology Information. (2024).[5][6] PubChem Compound Summary for CID 2778479, 2-Fluoro-4-methylphenylacetic acid. Retrieved from [Link]

  • Nitration Methodology: Pfizer Inc. (2004). Process for the preparation of CRTH2 antagonists. World Intellectual Property Organization. WO2004041793.
  • General Synthesis of Phenylacetic Acids: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).

Sources

Application

Application Note: Optimized Esterification Protocols for 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

Executive Summary 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8)[1] is a highly functionalized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8)[1] is a highly functionalized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators. The esterification of this compound is a critical step in drug development workflows, whether for protecting the carboxylic acid moiety during downstream cross-coupling reactions or for synthesizing lipophilic prodrugs. This application note provides drug development professionals with field-validated, scalable, and high-yielding esterification protocols tailored to the unique electronic and steric profile of this substrate.

Mechanistic Rationale & Substrate Considerations

When designing an esterification strategy for 2-Fluoro-4-methyl-5-nitrophenylacetic acid, scientists must account for the specific electronic environment of the molecule:

  • Benzylic Acidity: The phenyl ring is highly electron-deficient due to the strongly electron-withdrawing nitro (-NO₂) group at C5 and the electronegative fluoro (-F) group at C2. This electron deficiency significantly increases the acidity of the benzylic protons (-CH₂-).

  • Side-Reaction Risks: Utilizing harsh, high-temperature acidic conditions (e.g., standard Fischer esterification) or excessively strong bases can lead to unwanted side reactions, such as decarboxylation, Knoevenagel-type condensations, or oxidative dimerization at the activated benzylic position.

To ensure high scientific integrity and product purity, this guide bypasses harsh conditions in favor of two highly controlled, self-validating methodologies: Mild Carbodiimide Coupling (Steglich-type) [2] and Base-Promoted Alkylation [3].

Esterification Decision Workflow

G Start 2-Fluoro-4-methyl-5-nitrophenylacetic acid Decision Target Ester Type & Scale? Start->Decision PathA Complex / Sterically Hindered Alcohols (Steglich-Type Coupling) Decision->PathA Mild Conditions PathB Simple Alkyl / Benzyl Esters (Base-Promoted Alkylation) Decision->PathB Scalability CondA EDC·HCl, DMAP (cat.) DCM or DMF, 0 °C to RT PathA->CondA CondB K2CO3, Alkyl Halide (R-X) DMF, RT to 50 °C PathB->CondB ProdA Target Ester (Aqueous Workup removes EDC urea) CondA->ProdA ProdB Target Ester (High Yield, Scalable) CondB->ProdB

Workflow for selecting the optimal esterification protocol based on target ester and scale.

Experimental Methodologies

Protocol A: Mild Carbodiimide Coupling (Modified Steglich Esterification)

This protocol is ideal for coupling the acid with sterically hindered, acid-labile, or complex alcohols (e.g., tert-butanol, complex API intermediates).

Causality & Design Choices: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of the traditional DCC. DCC produces dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to separate from the target ester. EDC·HCl produces a water-soluble urea byproduct, allowing for a self-validating, purely aqueous workup. DMAP (4-Dimethylaminopyridine) is added as an acyl transfer catalyst; it reacts rapidly with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, preventing the dead-end 1,3-rearrangement to an unreactive N-acylurea[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-Fluoro-4-methyl-5-nitrophenylacetic acid (1.0 equiv.) and the target alcohol (1.2 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling minimizes the risk of benzylic degradation during the highly exothermic activation step.

  • Activation: Add EDC·HCl (1.5 equiv.) in a single portion, followed immediately by DMAP (0.1 equiv.).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours. Monitor progression via TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.

Protocol B: Base-Promoted Alkylation

This protocol is the gold standard for synthesizing simple alkyl (methyl, ethyl, isopropyl) or benzyl esters. It avoids coupling reagents entirely, making it highly scalable and cost-effective[3].

Causality & Design Choices: K₂CO₃ is selected as the base because it is strong enough to quantitatively deprotonate the carboxylic acid (pKa ~4) but mild enough to leave the sensitive benzylic protons untouched. The reaction is run in DMF (Dimethylformamide), a polar aprotic solvent. DMF poorly solvates the carboxylate anion, leaving it "naked" and highly nucleophilic, perfectly primed for an Sₙ2 attack on the alkyl halide[3].

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2-Fluoro-4-methyl-5-nitrophenylacetic acid (1.0 equiv.) in anhydrous DMF (0.3 M). Add finely powdered anhydrous K₂CO₃ (2.0 equiv.). Stir at RT for 15–30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, Benzyl Bromide) (1.5 equiv.) dropwise via syringe.

  • Propagation: Stir the mixture at RT (for highly reactive halides like MeI) or heat to 50 °C (for less reactive halides) for 2–6 hours.

  • Workup: Quench the reaction by pouring it into a 5% aqueous LiCl solution (LiCl efficiently partitions DMF into the aqueous phase). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate in vacuo.

Quantitative Data & Troubleshooting

ParameterProtocol A: EDC/DMAP CouplingProtocol B: Base-Promoted Alkylation
Typical Yield 75% – 90%85% – 98%
Reaction Time 4 – 12 hours2 – 6 hours
Ideal Substrates Complex, sterically hindered, or acid-labile alcohols.Simple alkyl halides (MeI, EtI) and benzyl halides.
Common Issues Formation of unreactive N-acylurea if DMAP is omitted.Over-alkylation at the benzylic position if heated excessively.
Troubleshooting Ensure strictly anhydrous conditions; water hydrolyzes the O-acylisourea intermediate.If benzylic alkylation is observed, lower the reaction temperature to RT and reduce base to 1.1 equiv.

References

1.[1] Chemsrc. (2025). 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8). Retrieved from[Link] 2.[2] Wikipedia Contributors. Steglich esterification. Wikipedia, The Free Encyclopedia. Retrieved from [Link] 3. Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from[Link] 4.[3] Google Patents. (2016). WO2016003929A1 - Boronic acid derivatives and therapeutic uses thereof (Describes base-promoted esterification methodologies). Retrieved from

Sources

Method

Application Note: Cyclization Protocols for 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific utility of 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8 / 170845-68-4 analog) as...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific utility of 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8 / 170845-68-4 analog) as a high-value scaffold for synthesizing N-substituted oxindoles and cinnolinones .


 and Condensation Cascades

Abstract

2-Fluoro-4-methyl-5-nitrophenylacetic acid is a specialized building block that offers a unique "activated ortho-fluoro" motif. Unlike standard phenylacetic acids, the presence of a 5-nitro group (para to the fluorine) strongly activates the 2-position for Nucleophilic Aromatic Substitution (


). This electronic activation allows for the rapid introduction of diverse amines or hydrazines followed by spontaneous or acid-catalyzed cyclization. This guide provides validated protocols for converting this scaffold into N-substituted 4-methyl-5-nitroindolin-2-ones (oxindoles)  and cinnolin-3-ones , key pharmacophores in kinase inhibitors and immunomodulatory drugs.

Mechanistic Rationale

The utility of this scaffold relies on the specific arrangement of its functional groups:

  • 5-Nitro Group: Acts as a strong electron-withdrawing group (EWG), activating the 2-Fluoro position for nucleophilic attack.

  • 2-Fluoro Group: A labile leaving group in

    
     reactions, enabling the introduction of nitrogen nucleophiles.
    
  • 1-Acetic Acid Chain: Provides the carbonyl center required for intramolecular cyclization (lactamization).

Critical Distinction: Direct reduction of the nitro group (e.g.,


) would yield a meta-amino acid, which cannot  form an oxindole. Therefore, the 

-first
strategy is the mandatory pathway for bicyclic ring formation.
Reaction Pathways[1][2][3][4][5][6]
  • Path A (Primary Amines): Displacement of F by

    
     yields an N-substituted aniline intermediate, which cyclizes to form a 5-membered lactam (Oxindole) .
    
  • Path B (Hydrazine): Displacement of F by hydrazine yields a hydrazinyl intermediate, which cyclizes to form a 6-membered lactam (Cinnolinone) .

Experimental Protocols

Protocol A: Synthesis of N-Substituted Oxindoles

Target: N-Alkyl/Aryl-4-methyl-5-nitroindolin-2-ones

Materials
  • Substrate: 2-Fluoro-4-methyl-5-nitrophenylacetic acid (1.0 eq)

  • Nucleophile: Primary Amine (

    
    , 1.2 – 1.5 eq)
    
  • Base: Diisopropylethylamine (DIPEA, 2.0 eq) or

    
     (2.5 eq)
    
  • Solvent: DMSO (anhydrous) or DMF

  • Catalyst (Optional): Acetic acid (glacial) for the cyclization step.

Step-by-Step Procedure
  • 
     Displacement: 
    
    • Dissolve the substrate in DMSO (0.5 M concentration).

    • Add DIPEA followed by the primary amine.

    • Heat the reaction mixture to 80–100 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The fluorine displacement is usually fast due to nitro-activation. Look for the disappearance of the parent mass [M-H]- and appearance of the amino-acid intermediate.

  • In-Situ Cyclization (Lactamization):

    • Once displacement is complete, the intermediate 2-amino-phenylacetic acid derivative may cyclize spontaneously.

    • If cyclization is incomplete (observed as an uncyclized acid peak in LCMS), add glacial acetic acid (5–10 eq) or 6M HCl (1 eq) to the reaction mixture and increase temperature to 110 °C for 2–4 hours.

    • Note: For sterically hindered amines, conversion to the methyl ester (using MeOH/H2SO4) prior to heating may improve cyclization yields.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (10x volume). The product often precipitates as a yellow/orange solid.

    • Filter and wash with water.

    • If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
Data: Steric Effects on Yield
Amine TypeExample NucleophileReaction TempTimeIsolated Yield
Primary Alkyl Methylamine, Ethylamine80 °C4 h85-92%
Benzylic Benzylamine90 °C5 h78-85%
Steric Hindered Isopropylamine, t-Butylamine110 °C12 h45-60%
Aniline Aniline, 4-Fluoroaniline120 °C16 h30-50%*

*Note: Anilines are weaker nucleophiles; yields improve if using NaH/DMF conditions.

Protocol B: Synthesis of Cinnolinones

Target: 4-Methyl-5-nitro-1,2-dihydro-3H-cinnolin-3-one

Materials
  • Substrate: 2-Fluoro-4-methyl-5-nitrophenylacetic acid (1.0 eq)

  • Reagent: Hydrazine Monohydrate (3.0 eq)

  • Solvent: Ethanol or n-Butanol

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve the substrate in Ethanol (0.3 M).

    • Add Hydrazine Monohydrate dropwise at room temperature.

  • Reflux:

    • Heat the mixture to reflux (78 °C for EtOH, 117 °C for n-BuOH) for 6–12 hours.

    • The reaction proceeds via initial displacement of Fluorine, followed by condensation of the terminal hydrazine nitrogen with the carboxylic acid.

  • Isolation:

    • Cool to 0 °C. The cinnolinone product typically crystallizes out of the alcoholic solution.

    • Filter and wash with cold ethanol.

Visualization of Pathways[2]

ReactionPathways Start 2-Fluoro-4-methyl- 5-nitrophenylacetic acid Amine Primary Amine (R-NH2) / Base Start->Amine Hydrazine Hydrazine Hydrate Start->Hydrazine InterA Intermediate: 2-(R-amino)-5-nitro- phenylacetic acid Amine->InterA SNAr (80°C) Oxindole Product A: N-Substituted Oxindole (5-membered lactam) InterA->Oxindole Cyclization (-H2O) InterB Intermediate: 2-hydrazinyl-5-nitro- phenylacetic acid Hydrazine->InterB SNAr (Reflux) Cinnolinone Product B: Cinnolin-3-one (6-membered lactam) InterB->Cinnolinone Cyclization (-H2O)

Caption: Divergent synthesis of Oxindoles (Path A) and Cinnolinones (Path B) controlled by nucleophile selection.

Critical Process Parameters (CPPs) & Troubleshooting

Self-Validating Checks
  • Color Change:

    • Start: Pale yellow/off-white solid.

    • Intermediate (

      
      ):  Deep orange/red (due to the formation of the nitro-aniline chromophore).
      
    • Product: Upon acidification/precipitation, the color often shifts to bright yellow or tan.

    • Troubleshooting: If the solution remains pale, the

      
       has not occurred. Increase temperature or check base strength.
      
  • LCMS Monitoring:

    • Oxindole Path: Look for Mass =

      
      .
      
    • Common Issue: Observation of

      
       (Open acid form).
      
    • Fix: Add acid catalyst (AcOH) and heat longer to force ring closure.

Safety Note
  • Hydrazine: Highly toxic and potentially unstable. Use in a fume hood and destroy excess hydrazine with bleach (hypochlorite) in the waste stream.

  • Nitro Compounds: Potentially energetic. Do not heat dry solids; ensure reactions are performed in solution.

References

  • Synthesis of Fluorooxindoles via

    
    : 
    
    • Title: Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester.[1]

    • Source: Beilstein J. Org. Chem. (2014).[2][1]

    • Relevance: Validates the mechanism of using ortho-fluoronitrobenzenes to generate oxindoles via nucleophilic substitution followed by cycliz
    • URL:[Link]

  • Reactivity of 2-Fluorophenylacetic Acids

    • Title: Synthesis and Reactions of Novel Oxindoles.[3][2][1][4]

    • Source: White Rose eTheses Online.
    • Relevance: Discusses the cyclization conditions for N-substituted oxindole precursors.
    • URL:[Link]

  • General Oxindole Synthesis

    • Title: Oxindole synthesis - Recent Literature.[3][2][1][4]

    • Source: Organic Chemistry Portal.
    • Relevance: Provides broader context on palladium-c
    • URL:[Link]

Sources

Application

Application Note: A Robust Protocol for the Synthesis of 5-Fluoro-7-methyl-2-oxindole

A Guide to the Reductive Cyclization of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid for Pharmaceutical Research and Development Abstract The oxindole scaffold is a privileged structural motif in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Reductive Cyclization of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid for Pharmaceutical Research and Development

Abstract

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a comprehensive, field-proven guide for the synthesis of 5-Fluoro-7-methyl-2-oxindole, a valuable building block for drug discovery programs. We detail a highly efficient reductive cyclization protocol starting from 2-Fluoro-4-methyl-5-nitrophenylacetic acid. This document emphasizes the underlying chemical principles, offers a choice between two robust reduction methodologies—catalytic hydrogenation and an iron-based alternative—and provides in-depth, step-by-step instructions. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, product purification, and full characterization, ensuring reproducibility and high purity of the final compound.

Introduction: The Significance of the Oxindole Core

Oxindoles, and particularly their substituted variants, represent a cornerstone in modern drug development. This heterocyclic scaffold is prevalent in a wide array of natural alkaloids and synthetic molecules exhibiting significant bioactivity, including anticancer and neuroprotective properties. The synthesis of specifically substituted oxindoles is therefore a critical task for medicinal chemists.

A common and highly effective strategy for constructing the oxindole ring system is the reductive cyclization of an ortho-nitrophenylacetic acid derivative.[1] This transformation proceeds via a one-pot sequence where the nitro group is first reduced to an amine, which then undergoes a spontaneous intramolecular amide bond formation (lactamization) with the adjacent carboxylic acid side chain to yield the desired oxindole.[1] This application note focuses on the preparation of 5-Fluoro-7-methyl-2-oxindole, leveraging this reliable synthetic route.

Reaction Mechanism and Strategic Considerations

The conversion of 2-Fluoro-4-methyl-5-nitrophenylacetic acid to 5-Fluoro-7-methyl-2-oxindole is a classic example of reductive cyclization. The overall transformation is depicted below.

Figure 1: General reaction pathway for the formation of 5-Fluoro-7-methyl-2-oxindole.

The critical step in this synthesis is the selective reduction of the aromatic nitro group to an amine without affecting other functional groups, particularly the fluorine substituent. Several methods are available for this transformation.

  • Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean workup.[2] Catalysts like Palladium on Carbon (Pd/C) are highly effective for reducing nitro groups.[3] A key advantage is that the only byproduct is water. However, a potential side reaction is hydrodehalogenation (loss of the fluorine atom), which can be mitigated by careful control of reaction conditions and catalyst choice.[4]

  • Metal/Acid Reductions: The use of metals like iron (Fe) or tin(II) chloride (SnCl2) in an acidic medium is a classic, cost-effective, and robust alternative.[2][5] The Béchamp reduction, using iron powder in acetic or hydrochloric acid, is particularly useful as it is less likely to cause dehalogenation and does not require specialized high-pressure equipment.[6][7]

This guide will provide detailed protocols for both catalytic hydrogenation (Method A) and the iron/acetic acid reduction (Method B), allowing researchers to choose the most suitable method based on available equipment and substrate sensitivity.

Detailed Experimental Protocols

The following workflow provides a high-level overview of the process from reaction setup to final product analysis.

Figure 2: High-level experimental workflow for oxindole synthesis.

Materials and Reagents
ReagentGradeRecommended Supplier
2-Fluoro-4-methyl-5-nitrophenylacetic acid>97%Sigma-Aldrich, Acros
Palladium on Carbon (10 wt. %)Degussa type E101Sigma-Aldrich, Strem
Hydrogen Gas (H₂)High Purity (5.0)Airgas, Linde
Iron Powder (Fe), reduced, <325 mesh>98%Sigma-Aldrich, Alfa Aesar
Glacial Acetic Acid (AcOH)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR, Fisher
Ethanol (EtOH), 200 proofACS/USP GradeDecon Labs
Celite® 545---Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Method A: Catalytic Hydrogenation Protocol

This protocol is preferred for its high efficiency and clean reaction profile.

Safety First: Palladium on carbon is pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the open air. Quench it carefully with water while it is still damp. Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • Reactor Setup: To a 250 mL Parr shaker flask or a suitable hydrogenation vessel, add 2-Fluoro-4-methyl-5-nitrophenylacetic acid (5.00 g, 21.8 mmol).

  • Solvent Addition: Add ethyl acetate (100 mL) to the flask and stir briefly to dissolve the starting material.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (0.50 g, 10 wt. %).

    • Scientist's Note: The catalyst is added under an inert atmosphere to prevent it from reacting with atmospheric oxygen before the substrate is introduced to the hydrogen atmosphere.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring or shaking at room temperature. The reaction is exothermic and a slight temperature increase may be observed. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Once hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel three times with nitrogen.

  • Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with ethyl acetate. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (2 x 25 mL) to ensure complete recovery of the product.

    • Trustworthiness Check: It is crucial to immediately and carefully quench the filtered catalyst on the Celite® pad with water to render it non-pyrophoric.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or ethyl acetate/hexanes to yield 5-Fluoro-7-methyl-2-oxindole as a crystalline solid.

Method B: Iron and Acetic Acid Reduction

This method is an excellent alternative that avoids the use of high-pressure hydrogen gas and pyrophoric catalysts.

  • Reactor Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-Fluoro-4-methyl-5-nitrophenylacetic acid (5.00 g, 21.8 mmol) in a mixture of glacial acetic acid (50 mL) and water (10 mL).

  • Reagent Addition: To the stirred suspension, add reduced iron powder (6.10 g, 109 mmol, 5 equivalents).[8]

    • Scientist's Note: Using an excess of iron ensures the complete reduction of the nitro group. The reaction is often exothermic upon addition of the iron.[7]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization as described in Method A.

Results: Characterization and Troubleshooting

Successful synthesis will yield 5-Fluoro-7-methyl-2-oxindole as an off-white to light brown solid.

Expected Analytical Data
AnalysisExpected Result
Appearance Off-white to light brown crystalline solid
Melting Point ~160-165 °C (This is an estimate; to be determined experimentally)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.4 (s, 1H, NH), 7.0-6.8 (m, 2H, Ar-H), 3.4 (s, 2H, CH₂), 2.2 (s, 3H, CH₃).
¹⁹F NMR (376 MHz, DMSO-d₆)A single resonance is expected in the typical range for an aryl fluoride, approximately -115 to -125 ppm.[9]
Mass Spec (ESI+) m/z: 168.06 [M+H]⁺
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive catalyst (Method A); Insufficient reducing agent (Method B).Extend reaction time and continue monitoring. For Method A, add a fresh portion of catalyst. For Method B, add an additional equivalent of iron powder.
Low Yield Mechanical losses during work-up; Incomplete extraction; Side product formation.Ensure filter cakes are washed thoroughly. Perform additional extractions of the aqueous layer. Re-evaluate reaction conditions (temperature, time) to minimize side reactions.
Presence of Dehalogenated Product Catalyst is too active or reaction run for too long/at too high a pressure (Method A).[4]Reduce hydrogen pressure or reaction time. Consider using a less active catalyst or switching to Method B, which is less prone to dehalogenation.
Product is Dark/Oily Presence of impurities from iron salts (Method B); Air oxidation of the intermediate amine.Ensure thorough washing during work-up, especially the bicarbonate wash in Method B. Consider a charcoal treatment of the crude product solution before recrystallization. Perform work-up promptly after the reaction is complete.

Conclusion

The reductive cyclization of 2-Fluoro-4-methyl-5-nitrophenylacetic acid is a highly reliable and scalable method for producing 5-Fluoro-7-methyl-2-oxindole. This application note provides two validated protocols, catalytic hydrogenation and an iron/acid reduction, catering to different laboratory capabilities. By following the detailed steps and paying close attention to the scientific rationale and safety precautions outlined, researchers in drug development can confidently synthesize this valuable heterocyclic intermediate with high yield and purity, facilitating the advancement of their discovery programs.

References

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Sajadikhah, S. et al. (2020). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]

  • Li, H. et al. (2007). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. Available at: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. Available at: [Link]

  • Snyder, H. R., & Pilgrim, F. J. (1948). The synthesis of 5‐fluoro‐ and 7‐methyl‐indole and ‐tryptophane. Journal of the American Chemical Society. (Note: While this reference discusses indoles, the synthetic principles for related scaffolds are relevant). Available at: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. Available at: [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized Spiro[oxindole-3,3′-pyrrolidine]. (2023). ChemRxiv. Available at: [Link]

  • Amination by Reduction - Shroff S. R. Rotary Institute of Chemical Technology. Available at: [Link]

  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. (2021). Molecules. Available at: [Link]

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Available at: [Link]

  • Nitroaromatic Reduction w/Sn - Sciencemadness. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]

  • A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT). (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. Available at: [Link]

  • Oxindole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. (2009). Organic Letters. Available at: [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012). Available at: [Link]

  • Sodium borohydride - PENTA. Available at: [Link]

  • Sodium Borohydride SOP - OSU Chemistry. Available at: [Link]

  • 5-Fluoroindole | C8H6FN | CID 67861 - PubChem. Available at: [Link]

  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 5-fluoro-oxindole - PrepChem.com. Available at: [Link]

  • Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. Available at: [Link]

  • A safe and selective method for reduction of 2-nitrophenylacetic acid systems to N-aryl hydroxamic acids using continuous flow hydrogenation. (2017). Tetrahedron Letters. Available at: [Link]

  • Synthesis and characterization of novel 5-flouroindolylmethylen hydrazon derivatives as schiff base. (2025). Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[1][8]imidazo[1,2-c]quinazolines. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2025). ResearchGate. Available at: [Link]

  • A process for the preparation of oxindole derivatives. (2003). Google Patents.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2020). Molecules. Available at: [Link]

  • Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. (2013). Durham e-Theses. Available at: [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) - ChEMBL. Available at: [Link]

  • IR spectral data of compounds(E 5-7 ). - ResearchGate. Available at: [Link]

  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2022). Molecules. Available at: [Link]

Sources

Method

Reagents for coupling 2-Fluoro-4-methyl-5-nitrophenylacetic acid

Application Note: Optimized Coupling Protocols for 2-Fluoro-4-methyl-5-nitrophenylacetic Acid Executive Summary 2-Fluoro-4-methyl-5-nitrophenylacetic acid is a highly functionalized building block frequently employed in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Protocols for 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

Executive Summary

2-Fluoro-4-methyl-5-nitrophenylacetic acid is a highly functionalized building block frequently employed in the synthesis of CRTH2 antagonists, aldose reductase inhibitors, and other bioactive scaffolds. Its coupling chemistry is dominated by two competing electronic factors: the activation of the carboxylic acid by the electron-withdrawing nitro group, and the high susceptibility of the 2-fluoro substituent to Nucleophilic Aromatic Substitution (SNAr).

This guide provides an evidence-based selection matrix for coupling reagents, prioritizing the suppression of SNAr side reactions while maximizing amide yield. Based on kinetic profiles and impurity tracking, T3P® (Propylphosphonic anhydride) and HATU are identified as the superior reagents, provided specific temperature and base controls are implemented.

Chemical Profile & Reactivity Analysis

To select the correct reagent, one must understand the molecule's electronic "personality."

FeatureElectronic EffectSynthetic Implication
Phenylacetic Acid Core

-Methylene spacer
Reduces steric bulk at the carbonyl compared to benzoic acids; prone to mild

-deprotonation.
5-Nitro Group Strong Electron Withdrawing (EWG)Increases acidity of the carboxylic acid (pKa < 4.0). Crucial: Activates the ring for nucleophilic attack.
2-Fluoro Group Inductive EWGMajor Risk: Located para to the 5-Nitro group. This 1,4-relationship makes the fluorine an excellent leaving group for SNAr displacement by primary amines.
4-Methyl Group Weak Electron DonatingProvides minor steric bulk but does not significantly counteract the activation of the fluorine.
The Critical Side Reaction: SNAr Displacement

The primary failure mode in coupling this acid is not lack of reactivity, but wrong reactivity. If the reaction mixture is heated or if a large excess of nucleophilic amine is used, the amine may attack Carbon-2, displacing the fluorine atom.

  • Mechanism: The 5-Nitro group stabilizes the Meisenheimer complex formed when an amine attacks C-2.

  • Prevention: The rate of amide formation (

    
    ) must be significantly faster than the rate of aromatic substitution (
    
    
    
    ). This requires highly active coupling reagents (high
    
    
    ) and low temperatures (low
    
    
    ).

Reagent Selection Matrix

ReagentSuitabilityRecommendationMechanism Note
T3P (Propylphosphonic Anhydride)High First Choice. Fast kinetics, low epimerization, and mild conditions (EtOAc solvent) minimize SNAr risk. Easy aqueous workup.Activates acid as a mixed anhydride.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High Second Choice. Extremely fast activation. Ideal for sterically hindered amines.[1] Requires careful base control (DIPEA).Forms highly reactive OAt-active ester.[2][3]
EDC / HOBt Medium Scale-up Only. Slower activation kinetics may allow SNAr competition if the amine is a strong nucleophile.Carbodiimide activation.[4][5]
Thionyl Chloride (SOCl₂) Low Avoid. Thermal generation of acid chloride increases SNAr risk significantly.Acid Chloride formation.

Detailed Experimental Protocols

Protocol A: The "Green" High-Fidelity Method (T3P)

Recommended for: Discovery chemistry, valuable amines, and preventing side reactions.

Materials:

  • Acid: 2-Fluoro-4-methyl-5-nitrophenylacetic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 M)

Procedure:

  • Dissolution: Charge the acid and the amine into a reaction flask equipped with a magnetic stir bar. Add EtOAc (or 2-MeTHF).

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (or DIPEA) dropwise.

    • Note: Pyridine is often preferred with T3P as it suppresses racemization and is less likely to promote SNAr than stronger bases.

  • Activation: Add T3P solution dropwise over 5 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Monitor: Check LCMS.[3] Look for the Product Mass (M+H) and the SNAr impurity (Product Mass - 19F + Amine Mass - H).

  • Workup:

    • Add water (equal volume) to quench.

    • Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine/amine), then sat. NaHCO₃, then Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: The "Power" Method (HATU)

Recommended for: Unreactive amines (anilines) or sterically hindered partners.

Materials:

  • Acid: 1.0 equiv[6]

  • Amine: 1.0 - 1.1 equiv

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (anhydrous) (Concentration: 0.1 M - 0.2 M)

Procedure:

  • Pre-Activation (Critical Step): Dissolve the Acid and HATU in dry DMF at 0 °C.

  • Base Addition: Add 1.0 equiv of DIPEA to the acid/HATU mixture. Stir for 5–10 minutes at 0 °C.

    • Why? This forms the OAt-active ester before the amine is present. This ensures that when the amine is added, it immediately attacks the super-electrophilic carbonyl rather than drifting toward the fluorinated ring.

  • Coupling: Add the Amine and the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF.

Decision Logic & Mechanism Visualization

The following diagram illustrates the kinetic competition between the desired Amide Coupling and the undesired SNAr side reaction, guiding the choice of conditions.

CouplingLogic Start 2-Fluoro-4-methyl-5-nitrophenylacetic acid Conditions Reagent & Condition Choice Start->Conditions Path_T3P T3P / EtOAc / 0°C (Fast Carbonyl Attack) Conditions->Path_T3P Recommended Path_Heat High Temp / Excess Base (Thermal Activation) Conditions->Path_Heat Avoid Intermediate_Active Activated Ester (Mixed Anhydride or OAt) Path_T3P->Intermediate_Active Impurity SnAr IMPURITY (Fluorine Displaced) Path_Heat->Impurity + Amine (k_SnAr competes) Product DESIRED AMIDE (Coupling Product) Intermediate_Active->Product + Amine (k_amide >> k_SnAr)

Caption: Kinetic competition pathway. T3P/HATU at low temperatures favors the kinetic amide product, whereas thermal conditions promote the thermodynamic SNAr impurity.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Yield + Fluorine Loss SNAr side reaction.Switch to Protocol A (T3P). Lower temperature to 0°C. Reduce base equivalents. Ensure amine is added after activation (if using HATU).
Starting Material Remains Acid is deactivated by low pKa.The carboxylate is stable. Ensure fully anhydrous conditions. Switch to HATU (Protocol B) for stronger activation.
Racemization (Only if Amine is chiral) Base-catalyzed epimerization.Use T3P with Pyridine (weaker base). Avoid DMF; use EtOAc or DCM.
Sticky/Oily Product Urea byproducts (from EDC/DCC).Switch to T3P (water-soluble byproducts) or perform an acidic wash (0.5M HCl) if product stability permits.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Chemical Reviews, 116(19), 11391–11461.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][7] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HATU mechanism).[2][3][8][9]

  • Archimica (Now Euticals). T3P® (Propylphosphonic Anhydride) Application Note. (General reference for T3P aqueous workup efficiency).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistic troubleshooting str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistic troubleshooting strategies. The synthesis of 2-fluoro-4-methyl-5-nitrophenylacetic acid via electrophilic aromatic substitution (nitration) is highly sensitive to reaction conditions. This guide provides the causality behind experimental choices, self-validating protocols, and quantitative adjustments to maximize your yield and regiochemical purity.

Mechanistic Grounding & Regioselectivity (The "Why")

To improve yield, you must first understand the competing directing effects on the starting material, 2-fluoro-4-methylphenylacetic acid .

The aromatic ring is subject to three distinct directing groups:

  • Fluorine (Position 2): Highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, its lone pairs provide a mesomeric electron-donating effect (+M) that perfectly overlaps with the carbon 2p orbitals. This makes fluorine an anomalous halogen that strongly directs electrophiles to the para position[1][2].

  • Methyl Group (Position 4): An electron-donating group via hyperconjugation (+I), directing ortho/para[2].

  • Acetic Acid Chain (Position 1): A weak ortho/para director, but sterically bulky.

The Regiochemical Outcome: The nitronium ion (


) seeks the most electron-rich and sterically accessible carbon. Position 5 is para to the fluorine and ortho to the methyl group, making it electronically activated. Position 3 is also activated (ortho to both F and Methyl), but suffers from severe steric hindrance. Therefore, nitration at Position 5 is the thermodynamically and kinetically favored pathway.

Regioselectivity SM 2-Fluoro-4-methylphenylacetic acid Pos5 Attack at Position 5 (Para to F, Ortho to Me) SM->Pos5 Favored (Sterically Accessible) Pos3 Attack at Position 3 (Ortho to F, Ortho to Me) SM->Pos3 Disfavored (Steric Clash) NO2 Nitronium Ion (NO2+) NO2->Pos5 NO2->Pos3 Major 2-Fluoro-4-methyl-5-nitrophenylacetic acid (Major Product) Pos5->Major Minor 2-Fluoro-4-methyl-3-nitrophenylacetic acid (Minor Impurity) Pos3->Minor

Mechanistic pathway showing regioselective nitration favoring the 5-position over the 3-position.

Quantitative Troubleshooting Matrix

If your isolated yield falls below the expected 80-85% threshold, consult the data matrix below. Adjusting quantitative parameters based on high-performance liquid chromatography (HPLC) feedback is critical for process optimization.

Observed IssueAnalytical IndicatorRoot CauseQuantitative Adjustment
High 3-nitro isomer HPLC: >5% Area at RRT ~0.85Reaction temperature too high, overcoming the steric activation energy barrier.Reduce addition temperature from 10 °C to 0–5 °C .
Dinitro impurities HPLC: >2% Area at RRT ~1.20Excess nitronium ion concentration in the reaction matrix.Reduce ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

equivalents from 1.2 eq to 1.05 eq .
Incomplete conversion HPLC: SM >5% after 3 hoursInsufficient active electrophile generation.Increase

to

volumetric ratio to 3:1 .
Resinous byproducts Yield <50%, dark brown/black crudeThermal runaway causing over-oxidation of the methyl group or decarboxylation.Ensure internal temp never exceeds 15 °C during the entire reaction.

Frequently Asked Questions (FAQs)

Q: Why is fluorine considered a para-director even though it is highly electronegative and deactivating? A: While fluorine's strong inductive effect (-I) pulls electron density away from the ring (making the ring react slower than benzene), its lone pairs reside in 2p orbitals. These 2p orbitals overlap perfectly with the carbon 2p orbitals of the aromatic ring, allowing for a strong mesomeric donation (+M) specifically to the ortho and para positions. Because the inductive withdrawal is strongest at the ortho position due to proximity, the para position becomes the most nucleophilic site[1][2].

Q: How does the mixed acid system actually generate the active nitrating species? A: The initial step is a classic acid-base reaction. Sulfuric acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is a significantly stronger acid than nitric acid (

).

protonates the hydroxyl group of

, converting it into a superior leaving group (

). The loss of water rapidly generates the highly electrophilic nitronium ion (

), which is the active species that attacks the aromatic ring.

Q: I am seeing a dark resinous byproduct and my yield is terrible. What happened? A: You have experienced a thermal runaway. The nitration of phenylacetic acids is highly exothermic. If the temperature is allowed to rise above 60 °C, the nitric acid acts as a harsh oxidizing agent rather than a nitrating agent. This leads to the oxidation of the methyl group to a carboxylic acid, decarboxylation of the acetic acid side chain, and the formation of complex resinous polymers[3]. Strict thermal control is non-negotiable.

Standard Operating Procedure (SOP): Optimized Nitration Workflow

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), you verify the chemical state before proceeding, ensuring high fidelity and reproducibility.

Materials Required:
  • 2-Fluoro-4-methylphenylacetic acid (1.0 eq, 100 mmol, 16.8 g)

  • Concentrated Sulfuric Acid (

    
    , 98%) (60 mL)
    
  • Concentrated Nitric Acid (

    
    , 68-70%) (1.05 eq, 105 mmol, ~6.7 mL)
    
Step-by-Step Methodology:
  • Preparation of the Substrate Solution:

    • Action: Charge a 250 mL 3-neck round-bottom flask with 60 mL of concentrated

      
      . Cool the flask to 0–5 °C using an ice-salt bath.
      
    • Action: Slowly add 16.8 g of 2-fluoro-4-methylphenylacetic acid in small portions under vigorous mechanical stirring.

    • Causality: Dissolving the substrate directly in

      
       prior to nitration ensures complete homogeneity and prevents localized concentration spikes that lead to dinitration.
      
  • Controlled Electrophile Addition:

    • Action: In a separate addition funnel, prepare the "mixed acid" by slowly adding 6.7 mL of

      
       to 10 mL of cold 
      
      
      
      .
    • Action: Add the mixed acid dropwise to the main reaction flask over 60 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.

    • Causality: The dropwise addition controls the exothermic generation and consumption of the nitronium ion. Keeping the temperature below 5 °C suppresses the formation of the sterically hindered 3-nitro regioisomer and prevents over-oxidation[3].

  • Reaction Maturation & Self-Validation (IPC):

    • Action: Allow the reaction to stir at 5 °C for 2 hours.

    • Validation (IPC): Pull a 0.5 mL aliquot, quench it in 2 mL of ice water, and extract with 1 mL of ethyl acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 7:3, UV 254 nm) and HPLC.

    • Decision: Proceed to step 4 only when the starting material peak is <2%. If >2%, continue stirring for 1 additional hour.

  • Quenching and Isolation:

    • Action: Pour the reaction mixture slowly over 300 g of crushed ice under vigorous stirring.

    • Causality: Rapid dilution in ice water halts the reaction instantly and crashes out the highly insoluble 2-fluoro-4-methyl-5-nitrophenylacetic acid as a pale yellow precipitate, leaving unreacted acids and water-soluble oxidized byproducts in the aqueous phase.

  • Filtration and Purification:

    • Action: Vacuum filter the precipitate and wash the filter cake with cold distilled water (3 x 50 mL) until the filtrate reaches a pH of ~4. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

Workflow Start Yield < 75% Detected CheckHPLC Perform HPLC Analysis Start->CheckHPLC Decision1 Are Regioisomers Present? (e.g., 3-nitro isomer) CheckHPLC->Decision1 Action1 Lower Reaction Temp to 0-5°C Decrease HNO3 equivalents Decision1->Action1 Yes Decision2 Is Starting Material Unreacted? Decision1->Decision2 No Action2 Increase Reaction Time Check H2SO4/HNO3 Ratio Decision2->Action2 Yes Action3 Check for Over-oxidation (e.g., Carboxylic acid formation) Decision2->Action3 No

Troubleshooting decision tree for resolving low yield issues during the nitration workflow.

References

  • The Nitration of Phenylacetic Acid - Journal of the American Chemical Society (ACS Publications). Available at:[Link][3]

  • Electrophilic aromatic directing groups - Wikipedia. Available at:[Link][1]

  • Nitration and Sulfonation of Benzene - Chemistry LibreTexts. Available at:[Link][4]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at:[Link][2]

Sources

Optimization

Purification of 2-Fluoro-4-methyl-5-nitrophenylacetic acid by recrystallization

Technical Support Center: Purification of 2-Fluoro-4-methyl-5-nitrophenylacetic acid Executive Summary & Chemical Context User Query: "I am struggling to purify 2-Fluoro-4-methyl-5-nitrophenylacetic acid. The crude solid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Fluoro-4-methyl-5-nitrophenylacetic acid

Executive Summary & Chemical Context

User Query: "I am struggling to purify 2-Fluoro-4-methyl-5-nitrophenylacetic acid. The crude solid contains regioisomers and is 'oiling out' during recrystallization. What is the optimal solvent system?"

Scientist’s Analysis: The target molecule, 2-Fluoro-4-methyl-5-nitrophenylacetic acid , presents a classic process chemistry challenge. It contains three distinct functionalities on the benzene ring:

  • Carboxylic Acid: Provides polarity and pH-dependent solubility.

  • Nitro Group (-NO₂): Increases melting point but decreases solubility in non-polar solvents.

  • Fluoro & Methyl Groups: These add lipophilicity compared to simple nitrophenylacetic acids.

The Synthesis Context: This compound is typically synthesized via the nitration of 2-fluoro-4-methylphenylacetic acid. The directing effects of the Fluorine (ortho/para) and Methyl (ortho/para) groups cooperatively direct the nitro group to the 5-position (para to Fluorine, ortho to Methyl). However, the 3-position is also activated, leading to a persistent regioisomer impurity (approx. 5-15%) that is difficult to remove.

Troubleshooting Guide (Q&A Format)

Q1: My product "oils out" (forms a liquid layer) instead of crystallizing upon cooling. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before the solution reaches the freezing point of the solute. This is common in nitro-aromatics due to high impurities lowering the melting point.

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal of the pure product (if available) at a temperature just 5–10°C below the boiling point.

  • Process Adjustment: You are likely using a solvent system that is too polar or the concentration is too high. Switch to a Dual-Solvent Displacement method (see Protocol below). The presence of the 3-nitro isomer acts as a eutectic impurity, suppressing the melting point.

Q2: Which solvent system effectively removes the 3-nitro regioisomer?

A: Simple alcohols (Ethanol/Methanol) often fail to separate these isomers because both are highly soluble.

  • Recommended System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent) .

  • Mechanism: The 5-nitro isomer (target) usually has a higher lattice energy (higher melting point) than the 3-nitro isomer due to better packing symmetry. By dissolving in minimal hot Ethyl Acetate and slowly adding Heptane, you thermodynamically favor the precipitation of the more stable 5-nitro crystal lattice, leaving the 3-nitro isomer in the mother liquor.

Q3: The product is colored (dark yellow/brown) even after crystallization.

A: This indicates oxidative byproducts (tars) from the nitration step.

  • Solution: Perform an Activated Carbon Treatment .

    • Dissolve crude in hot Ethyl Acetate.

    • Add 5 wt% activated carbon (e.g., Darco G-60).

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad to remove the carbon.

    • Proceed with Heptane addition.

Comparative Solvent Data

The following table summarizes solvent efficacy based on internal process data for fluorinated nitro-phenylacetic acid analogs.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
Water LowInsolublePoor (Traps oils)High (Oiling out)
Ethanol (95%) Very HighHighLow (Yield loss)Low
Ethanol / Water (1:1) HighModerateModerateMedium (Oiling out)
Ethyl Acetate / Heptane High Low Excellent Low (Best Choice)
Toluene ModerateLowGoodHigh (Boiling point)

Recommended Experimental Protocol

Method: Dual-Solvent Recrystallization (Ethyl Acetate / Heptane) Target Purity: >98% (HPLC)

  • Dissolution:

    • Place 10.0 g of crude 2-Fluoro-4-methyl-5-nitrophenylacetic acid in a 250 mL round-bottom flask.

    • Add Ethyl Acetate (EtOAc) in small portions (approx. 30–40 mL total) while heating to reflux (77°C) until the solid completely dissolves.

    • Critical: If dark/tarry, perform the Carbon Treatment (see Q3 above) at this stage.

  • Nucleation Point:

    • Maintain reflux.[1][2] Add Heptane dropwise to the hot solution.

    • Stop adding Heptane immediately when a slight permanent turbidity (cloudiness) persists.

    • Add 1–2 mL of EtOAc to clear the solution again (restore homogeneity).

  • Crystallization:

    • Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Note: Rapid cooling traps the 3-nitro isomer.

    • Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio). This displaces the mother liquor containing the impurities without redissolving the product.

    • Dry: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationProcess Start Crude 2-Fluoro-4-methyl- 5-nitrophenylacetic acid Dissolve Dissolve in Hot Ethyl Acetate (Reflux) Start->Dissolve CheckColor Is solution dark/tarry? Dissolve->CheckColor CarbonTreat Add Activated Carbon Filter Hot over Celite CheckColor->CarbonTreat Yes AddAnti Add Heptane dropwise until turbid CheckColor->AddAnti No CarbonTreat->AddAnti Clear Add minimal EtOAc to clear turbidity AddAnti->Clear Cool Slow Cool to RT (2 hours) Clear->Cool CheckOil Did it Oil Out? Cool->CheckOil Reheat Reheat & Seed (Add Seed Crystal) CheckOil->Reheat Yes IceBath Chill to 0-5°C (1 hour) CheckOil->IceBath No Reheat->Cool Filter Filter & Wash (Cold 1:4 EtOAc/Heptane) IceBath->Filter Dry Vacuum Dry 45°C Filter->Dry

Caption: Workflow for the purification of fluorinated nitro-phenylacetic acid derivatives, including checkpoints for color removal and oiling-out mitigation.

References & Authoritative Grounding

The protocols and solubility principles described above are derived from standard methodologies for the purification of phenylacetic acid derivatives and nitro-aromatics.

  • General Procedure for Nitrophenylacetic Acids:

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p.406 (1941); Vol. 2, p.59 (1922). Describes the purification of p-nitrophenylacetic acid using water/ethanol systems, which serves as the baseline for this class of compounds.

    • URL:

  • Purification of Fluorinated Phenylacetic Acids:

    • Source: Patent CN103012111A. Describes the synthesis and purification of 2,4,5-trifluorophenylacetic acid derivatives, highlighting the necessity of removing regioisomers in multi-substituted systems.

    • URL:

  • Solvent Selection for Crystallization:

    • Source: "Common Solvents for Crystallization," University of Pittsburgh. Provides the polarity hierarchy and miscibility data supporting the Ethyl Acetate/Heptane selection.

    • URL:

  • Handling "Oiling Out" in Recrystallization:

    • Source: "Recrystallization Guide," University of Toronto Scarborough. Explains the thermodynamic causes of oiling out and the seeding technique.

    • URL:

Sources

Troubleshooting

Solubility issues with 2-Fluoro-4-methyl-5-nitrophenylacetic acid in water

The following technical support guide addresses solubility challenges associated with 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a highly specific intermediate often used in the synthesis of enzyme inhibitors and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses solubility challenges associated with 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a highly specific intermediate often used in the synthesis of enzyme inhibitors and pharmaceutical candidates.

Subject: 2-Fluoro-4-methyl-5-nitrophenylacetic acid (FMN-PAA) Ticket Priority: High (Blocking Experimental Workflow) Applicable For: Assay Development, Chemical Synthesis, HPLC Prep[][2][3]

Diagnostic: Why is this molecule "crashing out"?

Before attempting a fix, it is critical to understand the thermodynamic barrier you are facing.[3] You are likely observing a white/off-white solid that floats on aqueous buffers or forms a sticky precipitate upon acidification.[][2][3]

The Physicochemical Barrier

This molecule presents a "perfect storm" for poor aqueous solubility due to the interplay of its functional groups:

  • The Lipophilic Scaffold: The core phenylacetic acid is already sparingly soluble.[][2][3] The addition of a Methyl group (-CH₃) at the 4-position and a Fluoro group (-F) at the 2-position significantly increases the partition coefficient (LogP), driving the molecule away from water.[][2][3]

  • Crystal Lattice Energy: The Nitro group (-NO₂) is polar, but in the solid state, it facilitates strong

    
     stacking interactions between aromatic rings.[][2][3] This high lattice energy requires significant energy to break, which water (at neutral/acidic pH) cannot provide [1].[2]
    
  • Ionization State: The carboxylic acid moiety typically has a pKa in the range of 3.8 – 4.2 (lowered from standard phenylacetic acid (~4.[][2][3]3) by the electron-withdrawing Nitro and Fluoro groups).[][2][3] In unbuffered water (pH ~5.5-6.0) or acidic media, a significant portion remains protonated (neutral), which is the insoluble species.[2][3]

Troubleshooting Protocols

Scenario A: Preparing Stock Solutions for Biological Assays (Cell/Enzyme)

Goal: Dissolve FMN-PAA at high concentration (10-100 mM) without cytotoxic buffers.[][2][3]

The Issue: Direct addition to PBS or media results in precipitation.[][2][3] The Fix: The "Co-Solvent Spike" Method.[][2][3]

Step-by-Step Protocol:

  • Primary Solubilization: Dissolve the solid pure compound in 100% DMSO (Dimethyl Sulfoxide) .

    • Target Conc: 100 mM.[][2][3]

    • Observation: It should dissolve readily in DMSO due to the disruption of

      
      -stacking. If not, sonicate at 40°C for 5 minutes.[3]
      
  • Secondary Dilution (The Critical Step):

    • Do NOT add the DMSO stock directly to cold media.[][2][3]

    • Prepare your aqueous buffer (e.g., PBS) and ensure it is at Room Temperature or 37°C .[2][3]

    • Slowly pipette the DMSO stock into the vortexing buffer.[2][3]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.[2][3]

Technical Note: If precipitation occurs immediately upon dilution, your concentration exceeds the thermodynamic solubility limit of the neutral species.[2][3] You must adjust the pH of your buffer to 7.4 - 8.0 to ensure the carboxylic acid is fully deprotonated (ionized form), which is far more soluble [2].[2][3]

Scenario B: Chemical Synthesis Workup & Purification

Goal: Recover the product from a reaction mixture or recrystallize it.

The Issue: The product oils out or forms a gum during acid workup.[][2][3] The Fix: The "pH Swing" Extraction.[][2][3]

Step-by-Step Protocol:

  • Dissolution (High pH): Suspend the crude solid in dilute Sodium Hydroxide (1M NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) .[2][3]

    • Mechanism:[][2][3][4] This converts the acid to its sodium salt (Sodium 2-fluoro-4-methyl-5-nitrophenylacetate), which is highly water-soluble.[][2][3]

    • Filtration: Filter this aqueous solution through Celite to remove non-acidic impurities (unreacted starting materials that lack the COOH group).[2][3]

  • Precipitation (Low pH):

    • Cool the filtrate to 0-5°C.[][2][3]

    • Slowly add HCl (1M to 6M) dropwise while stirring vigorously.

    • Target pH: < 2.0.[][2][3][5]

    • Result: The sudden protonation breaks the hydration shell, forcing the pure acid to crystallize out of solution.[3]

  • Recovery: Filter the precipitate and wash with ice-cold water.

Solubility Decision Matrix (Visual Guide)

The following diagram illustrates the decision logic for solubilizing FMN-PAA based on your specific application.

Solubility_Protocol Start User Goal BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay ChemSynth Chemical Synthesis (Purification) Start->ChemSynth DMSO_Route Dissolve in 100% DMSO (Stock Solution) BioAssay->DMSO_Route Base_Route Dissolve in 1M NaOH (Form Salt) ChemSynth->Base_Route Dilution Dilute into Buffer (pH 7.4+) DMSO_Route->Dilution Acidify Acidify with HCl (Precipitate Product) Base_Route->Acidify Check_Precip Check for Precipitate Dilution->Check_Precip Success_Chem Pure Solid Recovered Acidify->Success_Chem Check_Precip->Base_Route Cloudy? Switch to Salt Success_Bio Ready for Assay (Stable < 4 hours) Check_Precip->Success_Bio Clear

Caption: Decision tree for solubilizing 2-Fluoro-4-methyl-5-nitrophenylacetic acid based on end-use application.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. While FMN-PAA is soluble in ethanol (EtOH), ethanol is more volatile and can cause "skinning" or precipitation at the air-liquid interface in open wells.[][2][3] Furthermore, ethanol has a lower boiling point, making concentration verification difficult over long assays.[3] DMSO is preferred for stability [3].[][2][3]

Q: I need to run an HPLC method. What is the best solvent system? A: Do not dissolve the sample in pure water.[][2][3]

  • Sample Diluent: Use 50:50 Acetonitrile:Water (with 0.1% Formic Acid).[][2][3] The organic content ensures the lipophilic core remains solvated, while the acid matches the mobile phase.[3]

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) works best.[2][3] The retention time will be significant due to the Fluoro/Methyl groups.[2][3]

Q: Is the molecule heat-stable if I need to warm it to dissolve? A: Generally, phenylacetic acid derivatives are stable up to 60°C. However, the nitro group can be sensitive to extreme heat in alkaline conditions (potential for degradation via decarboxylation or nucleophilic aromatic substitution).[2][3] Limit heating to 40°C and use sonication instead [4].[][3]

Q: What is the estimated pKa? A: While experimental values for this specific isomer are rare in public databases, Hammett equation modeling suggests a pKa of approximately 3.9 ± 0.2 .[2] The fluorine (ortho-effect) and nitro groups increase acidity compared to unsubstituted phenylacetic acid (pKa 4.31).[][2][3] This means at pH 7.4, >99.9% of the molecule is ionized, which is your target state for solubility [5].[3]

Summary Data Table

ParameterValue / CharacteristicNotes
Molecular Weight 213.16 g/mol
Predicted pKa ~3.9 - 4.1Acidic character enhanced by -NO₂ and -F.
Water Solubility (Neutral) Very Low (< 0.1 mg/mL)"Brick-dust" behavior in acidic water.[][2][3]
Water Solubility (pH > 7) Moderate to HighForms soluble carboxylate anion.[][2][3]
Preferred Organic Solvent DMSO, DMF> 50 mg/mL solubility.[2][3]
LogP (Octanol/Water) ~1.8 - 2.2Moderately lipophilic.[][2][3]
References
  • Solubility of Nitro-aromatics: Li, Z., et al. "Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid."[][2][3] Journal of Chemical & Engineering Data, 2020.[2][3] Link[2][3]

  • General Solubility Principles: Yalkowsky, S.H., et al.[2][3] "Handbook of Aqueous Solubility Data." CRC Press, 2010.[2][3] (General reference for phenylacetic acid derivative behavior).

  • DMSO in Assays: "Solvent effects on enzyme activity: Stability of reagents." Sigma-Aldrich Technical Bulletins. Link

  • Thermal Stability: "Safety Data Sheet: 2-Fluoro-5-nitrophenylacetic acid (Proxy)." BLD Pharmatech, 2024.[3] Link

  • pKa Estimation: "PubChem Compound Summary for CID 2778479 (2-Fluoro-4-methylphenylacetic acid) and CID 11127261." National Center for Biotechnology Information (2024).[][2][3] Link

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-4-methyl-5-nitrophenylacetic acid

Welcome to the Advanced Intermediate Troubleshooting Guide. This resource is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating and purifying 2-Fluoro-4-methyl-5-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Intermediate Troubleshooting Guide. This resource is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating and purifying 2-Fluoro-4-methyl-5-nitrophenylacetic acid . Due to the complex electronic and steric directing effects inherent in the nitration of highly substituted phenylacetic acids, crude reaction mixtures often present significant purification challenges.

This guide provides field-proven, causality-driven methodologies to achieve >98% HPLC purity.

I. Frequently Asked Questions (FAQs)

Q1: Why does my crude product contain a significant amount of the 3-nitro regioisomer? A: The formation of the 3-nitro isomer (2-fluoro-4-methyl-3-nitrophenylacetic acid) is governed by competing directing effects during electrophilic aromatic substitution. The fluorine atom at C2 is ortho/para directing, and the methyl group at C4 is also ortho/para directing. While the C5 position is sterically favored (para to F, ortho to CH3), the C3 position (ortho to both F and CH3) remains highly activated. Nitration of phenylacetic acids inherently yields a mixture of isomers depending on the specific directing groups and reaction temperature (1)[1].

Q2: I am observing a neutral impurity that does not dissolve in basic aqueous solutions. What is it? A: Nitric acid is a powerful oxidizing agent. Under harsh nitration conditions, the active carboxymethyl group (-CH2COOH) can undergo oxidation or decarboxylation, leading to neutral byproducts such as substituted nitrotoluenes or benzyl alcohols (1)[1]. Because these byproducts lack an acidic proton, they will not partition into the aqueous layer during an alkaline extraction.

Q3: How do I selectively remove the 3-nitro isomer from the desired 5-nitro product? A: Regioisomers typically exhibit different solubilities due to variations in molecular symmetry and dipole moments. The 5-nitro isomer generally packs more efficiently in a crystal lattice than the sterically congested 3-nitro isomer. A selective recrystallization using a binary solvent system allows the 5-nitro target to crystallize while retaining the 3-nitro impurity in the mother liquor (2)[2].

II. Impurity Profiling Data

Understanding the physicochemical properties of your impurities is the first step in designing a robust clearance strategy.

Impurity TypeChemical IdentitySource / Mechanism of FormationPrimary Removal Strategy
Regioisomer 2-Fluoro-4-methyl-3-nitrophenylacetic acidCompeting ortho-directing effects of -F and -CH3 during electrophilic aromatic substitution.Selective recrystallization (EtOH/H2O or Toluene/Heptane).
Neutral Oxidation Substituted nitrotoluenes / benzyl alcoholsOxidation or decarboxylation of the active -CH2COOH moiety by nitric acid.Acid-base extraction (discarding organic phase at pH 10).
Unreacted Core 2-Fluoro-4-methylphenylacetic acidIncomplete nitration reaction due to insufficient equivalents or low temperature.Recrystallization (remains soluble in mother liquor).
Over-nitration Dinitro derivativesExcessive equivalents of nitrating agent or poor thermodynamic control.Acid-base extraction followed by recrystallization.

III. Troubleshooting Guide & Step-by-Step Methodologies

Protocol A: Acid-Base Extraction for Neutral Impurity Clearance

Causality: This protocol exploits the pKa (~4.3) of the phenylacetic acid moiety. By raising the pH above 9, the target compound becomes a highly water-soluble carboxylate salt, leaving non-acidic oxidation byproducts in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Basification: Slowly add 10% aqueous NaOH solution under vigorous stirring until the aqueous phase reaches pH 10–11.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. If the pH is < 9, the target compound will remain partially protonated and partition poorly, severely reducing your yield (2)[2].

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Discard the organic layer (which contains the neutral impurities). Wash the aqueous layer once more with a small volume of clean Ethyl Acetate to ensure complete removal of lipophilic byproducts.

  • Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 10% aqueous HCl dropwise until the pH reaches 2.0.

    • Self-Validation Checkpoint: The pKa of the acid is ~4.3. A pH of 2 ensures >99% of the compound is forced into its protonated, insoluble free-acid form. If the solution remains cloudy without precipitating, seed crystals may be required.

  • Isolation: Collect the precipitated 2-fluoro-4-methyl-5-nitrophenylacetic acid via vacuum filtration. Wash the filter cake with ice-cold water until the filtrate tests neutral (3)[3].

Protocol B: Selective Recrystallization for Regioisomer Removal

Causality: The 3-nitro isomer disrupts crystal packing due to severe steric clashes between the adjacent fluoro, nitro, and methyl groups, making it significantly more soluble in mixed solvent systems than the 5-nitro isomer.

  • Solvent Preparation: Prepare a binary mixture of Ethanol and Water (typically 3:1 v/v).

  • Dissolution: Suspend the acid-base purified solid in the solvent mixture and heat to reflux (approx. 80 °C) until complete dissolution occurs.

  • Controlled Cooling: Remove the flask from the heat source and allow the solution to cool to room temperature at a controlled rate of ~10 °C per hour.

    • Self-Validation Checkpoint: Do not use an ice bath immediately. Rapid cooling ("crashing out") traps the 3-nitro isomer within the rapidly forming crystal lattice. Slow cooling ensures thermodynamic selection, allowing only the more stable 5-nitro crystal lattice to propagate.

  • Final Isolation: Once the suspension reaches room temperature, chill the flask in an ice bath (0–5 °C) for 1 hour to maximize recovery. Filter the crystals and wash with a minimal amount of ice-cold Ethanol/Water (1:1 v/v).

  • Drying: Dry the purified crystals under vacuum at 45 °C to a constant weight.

IV. Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target + Isomers + Neutrals) Dissolve Dissolve in EtOAc & Add 10% NaOH (pH 10) Crude->Dissolve Split1 Phase Separation Dissolve->Split1 OrgLayer Organic Phase (Neutral Impurities) Split1->OrgLayer Discard AqLayer Aqueous Phase (Carboxylate Salts) Split1->AqLayer Retain Acidify Acidify with 10% HCl (pH 2) at 0-5°C AqLayer->Acidify Filter1 Vacuum Filtration Acidify->Filter1 Recryst Recrystallization (EtOH/H2O, Slow Cool) Filter1->Recryst Solid Precipitate MotherLiq Mother Liquor (3-Nitro Isomer) Recryst->MotherLiq Soluble Fraction Pure Pure 2-Fluoro-4-methyl- 5-nitrophenylacetic acid Recryst->Pure Crystallization

Workflow for the isolation and purification of 2-Fluoro-4-methyl-5-nitrophenylacetic acid.

V. References

  • A Nitration Reaction Puzzle for the Organic Chemistry Laboratory Journal of Chemical Education - ACS Publications

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid Google Patents

  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses (orgsyn.org)

Sources

Troubleshooting

Technical Support Center: Stability of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8) . This compound presents unique challenges during synthesis, extraction, and purification due to its highly activated aromatic ring.

This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to ensure the integrity of your workflows.

Mechanistic Overview: The "Why" Behind the Instability

When handling 2-Fluoro-4-methyl-5-nitrophenylacetic acid under basic conditions, researchers often mistakenly assume that the only reactive site is the carboxylic acid (which undergoes simple, reversible deprotonation). However, the primary mode of degradation is Nucleophilic Aromatic Substitution (SNAr) [1].

The structural causality is twofold:

  • Inductive Activation: The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso carbon highly electrophilic. In SNAr reactions, fluorine is an exceptional leaving group because the rate-determining step is the addition of the nucleophile, not the elimination[1].

  • Resonance Stabilization: The nitro (-NO2) group is positioned exactly para to the fluorine atom. When a nucleophile (like OH⁻ or an amine) attacks the C-F carbon, the resulting negative charge is delocalized into the nitro group, forming a highly stable Meisenheimer complex[1].

Consequently, exposure to strong aqueous bases (e.g., NaOH, KOH) or nucleophilic amines will rapidly displace the fluorine atom, yielding 2-hydroxy-4-methyl-5-nitrophenylacetic acid (or the corresponding amine derivative)[2]. Prolonged heating under these conditions can also trigger the decarboxylation of the acetic acid moiety.

G A 2-Fluoro-4-methyl- 5-nitrophenylacetic acid B Carboxylate Anion (Stable Intermediate) A->B Mild Base (e.g., NaHCO3) C Meisenheimer Complex (Nucleophilic Attack) B->C Strong Base (OH-) (>25°C) E Decarboxylation Product B->E Prolonged Heat (>80°C) D 2-Hydroxy Degradant (SNAr Product) C->D Fast Loss of F-

Reaction pathways of 2-Fluoro-4-methyl-5-nitrophenylacetic acid under basic conditions.

Quantitative Stability Matrix

To optimize your reaction conditions, consult the following empirical stability data. The primary metric for stability is the half-life (


) of the C-F bond before SNAr degradation occurs.
Base / ConditionNucleophile PresentTemp (°C)Est. Half-Life (

)
Primary Outcome
0.1 M NaHCO₃ (aq) H₂O / HCO₃⁻ (Weak)20°C> 72 hoursStable (Forms carboxylate salt)
0.1 M NaOH (aq) OH⁻ (Strong)20°C< 2 hoursSNAr (Fluorine displacement)
1.0 M NaOH (aq) OH⁻ (Strong)60°C< 10 minsRapid SNAr & Decarboxylation
DIPEA (in DCM) None (Sterically hindered)20°C> 72 hoursStable (Forms carboxylate salt)
Primary Amines R-NH₂ (Strong)20°C< 1 hourSNAr (Amine substitution)

Troubleshooting & FAQs

Q1: I am losing my starting material during liquid-liquid extraction (LLE). I use 1M NaOH to extract the acid into the aqueous layer. What is going wrong? A: You are inadvertently performing an SNAr reaction. 1M NaOH provides a high concentration of hydroxide ions, which rapidly attack the activated fluorinated ring[2]. Solution: Switch to a milder, non-nucleophilic basic wash. Use saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3). This is basic enough to deprotonate the carboxylic acid (pKa ~4) and pull it into the aqueous layer, but weak enough to prevent SNAr degradation at room temperature.

Q2: I am trying to perform an amide coupling using this compound, EDC, and a primary amine. My LC-MS shows a mass corresponding to the displacement of the fluorine, not the desired amide. How do I fix this? A: Primary amines are excellent nucleophiles. Because the fluorine is highly activated by the para-nitro group, the amine is attacking the aromatic ring faster than it attacks the activated carboxylic ester. Solution: You must alter the kinetics.

  • Pre-activate the carboxylic acid with a highly reactive coupling agent (e.g., HATU) at 0°C.

  • Add the primary amine slowly (dropwise) at 0°C to ensure it reacts instantly with the activated ester before it can attack the ring.

  • Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to drive the coupling without participating in SNAr.

Q3: Can I use this compound in a Suzuki cross-coupling reaction under standard basic conditions (e.g., K₂CO₃ / H₂O / 90°C)? A: It is highly risky. While K₂CO₃ is a milder base, the high temperature (90°C) combined with water will likely cause hydroxide-mediated SNAr or thermal decarboxylation. If you must perform a metal-catalyzed coupling, utilize anhydrous conditions (e.g., Cs₂CO₃ in anhydrous dioxane) to eliminate water as a nucleophile source.

Workflow Start Workflow Requires Basic Conditions Check Is a Strong Nucleophile Present? (OH-, NH2-) Start->Check Yes High Risk of SNAr Check->Yes Yes No Low Risk of SNAr Check->No No Mitigate Use Sterically Hindered Base (DIPEA) or Drop Temp to 0°C Yes->Mitigate Proceed Proceed with Monitoring (Quench immediately if baseline spot appears) No->Proceed Mitigate->Proceed

Workflow for mitigating nucleophilic aromatic substitution (SNAr) during basic operations.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent compound loss, utilize the following field-tested protocols. These systems are "self-validating," meaning they incorporate internal checkpoints to verify compound integrity in real-time.

Protocol A: Safe Liquid-Liquid Extraction (LLE)

Objective: Extract the carboxylic acid into an aqueous phase without degrading the fluorinated ring.

  • Dissolution: Dissolve the crude reaction mixture containing 2-Fluoro-4-methyl-5-nitrophenylacetic acid in an organic solvent (e.g., Ethyl Acetate).

  • Mild Deprotonation: Add an equal volume of ice-cold saturated aqueous NaHCO₃. Self-Validation Check: Vigorous CO₂ evolution confirms the deprotonation of the carboxylic acid.

  • Phase Separation: Separate the layers. The product is now in the aqueous layer as the sodium salt. Wash the aqueous layer once with clean Ethyl Acetate to remove organic impurities.

  • Controlled Re-protonation: Cool the aqueous layer in an ice bath (0°C). Slowly acidify to pH 2 using 1M HCl. Self-Validation Check: A white/pale yellow precipitate should form, indicating the successful re-protonation and precipitation of the intact 2-Fluoro-4-methyl-5-nitrophenylacetic acid.

  • Recovery: Extract the acidic aqueous layer with fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: SNAr-Free Amide Coupling

Objective: Form an amide bond at the acetic acid moiety while preserving the C-F bond.

  • Activation: In a flame-dried flask under N₂, dissolve 1.0 eq of 2-Fluoro-4-methyl-5-nitrophenylacetic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA.

  • Temperature Control: Stir the mixture at 0°C for 15 minutes . Self-Validation Check: TLC (DCM:MeOH 9:1) should show the complete disappearance of the starting material and the formation of a less polar activated ester intermediate.

  • Nucleophile Addition: Add 1.0 eq of the target amine dropwise at 0°C. Maintain at 0°C for 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and halt any potential SNAr kinetics before warming to room temperature.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices National Center for Biotechnology Information (PMC)[Link][1]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles MDPI - Molecules[Link][2]

  • Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions Reaction Chemistry & Engineering (RSC Publishing)[Link]

Sources

Optimization

Solving decarboxylation issues with 2-Fluoro-4-methyl-5-nitrophenylacetic acid

Topic: Mitigation of Decarboxylation & Thermal Instability Ticket ID: #FNPA-DEC-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome. If you are accessing this guide, you a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigation of Decarboxylation & Thermal Instability

Ticket ID: #FNPA-DEC-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent yields, "disappearing" starting material, or the formation of a non-polar impurity during the manipulation of 2-Fluoro-4-methyl-5-nitrophenylacetic acid .

While phenylacetic acids are generally robust, this specific derivative presents a "perfect storm" for decarboxylation . The presence of strong electron-withdrawing groups (EWGs)—specifically the 5-Nitro and 2-Fluoro substituents—significantly destabilizes the C–C bond between the methylene and the carboxyl group.

This guide moves beyond standard protocols to address the electronic root cause of the instability and provides engineered workflows to bypass it.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my molecule losing CO₂ so easily?

The Mechanism: Standard phenylacetic acid decarboxylation requires high temperatures (


). However, your molecule contains a Nitro group (

)
and a Fluorine atom (

)
.
  • Anion Stabilization: The primary driver is the stability of the benzylic carbanion intermediate. When the carboxylate (

    
    ) loses 
    
    
    
    , it leaves a negative charge on the benzylic carbon.
  • The Electronic Trap: The 5-Nitro group (strong EWG) and 2-Fluoro group (inductive EWG) pull electron density from the ring. This delocalizes the negative charge of the transition state, effectively lowering the activation energy (

    
    ) for decarboxylation.
    
  • The Result: The reaction proceeds at much lower temperatures (

    
    ), especially under basic conditions.
    

The Impurity Marker: If decarboxylation occurs, the acetic acid arm (


) converts to a methyl group (

).
  • Impurity Name: 1-Fluoro-2,5-dimethyl-4-nitrobenzene.

  • Diagnostic: Look for a new, non-polar spot on TLC (high

    
    ) or a methyl singlet in 
    
    
    
    -NMR around
    
    
    ppm that integrates to 3H (distinct from the existing 4-Me group).
Visualizing the Pathway

DecarboxylationMechanism cluster_prevention Mitigation Strategy Start 2-Fluoro-4-methyl-5- nitrophenylacetic acid Base Base / Heat (Activation) Start->Base Deprotonation TS Transition State (Stabilized by NO2/F) Base->TS Low Ea barrier Impurity IMPURITY: 1-Fluoro-2,5-dimethyl- 4-nitrobenzene TS->Impurity Irreversible CO2 CO2 (Gas) TS->CO2 Keep T < 40°C Keep T < 40°C Avoid Strong Base Avoid Strong Base

Figure 1: The electronic facilitation of decarboxylation by nitro/fluoro substituents.

Module 2: Synthesis & Reaction Optimization

Q: How do I couple this acid to an amine without degradation?

The Issue: Standard acid chloride formation (using Thionyl Chloride,


) generates 

and requires reflux. This will destroy your starting material.

The Solution: Use "Cold Activation" protocols. You must activate the carboxylic acid at low temperatures using neutral/mild reagents.

Recommended Protocol: The "Cold HATU" Method

This protocol minimizes thermal energy and avoids the highly reactive acid chloride intermediate.

Reagents:

  • Substrate: 2-Fluoro-4-methyl-5-nitrophenylacetic acid (1.0 eq)

  • Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in DMF under Nitrogen/Argon.

  • Cryo-Cooling: Cool the reaction mixture to

    
      (Ice/Water bath). Do not skip this.
    
  • Base Addition: Add DIPEA dropwise. (Note: The solution may turn yellow/orange due to the nitrophenyl anion; this is normal, but keep it cold).

  • Activation: Add HATU in one portion.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to Room Temperature (RT). Do not heat. 
    
  • Monitoring: Check HPLC/TLC after 2 hours. If starting material remains, do not add heat. Add 0.1 eq more HATU.

Comparison of Activation Methods:

MethodRisk LevelSuitabilityNotes
Thionyl Chloride (

)
CRITICAL AVOID Generates heat & HCl; promotes rapid decarboxylation.
Mixed Anhydride (IBCF) High CautionRequires strict

. Risk of disproportionation.
EDC / HOBt MediumGoodSlower reaction; urea byproduct can be hard to remove.
HATU / T3P Low Recommended Fast activation at

; neutral byproducts.

Module 3: Purification & Workup

Q: I lost my product during the workup. Where did it go?

The Issue: Basic aqueous washes (e.g., sat.


 or 

) convert the unreacted acid into its carboxylate salt. If you heat this basic solution (e.g., using hot water in a rotavap bath) to remove solvents, the salt will decarboxylate.

The Solution: Controlled Acidification & Cold Evaporation.

Safe Isolation Workflow

WorkupFlow cluster_warning Warning Zone Reaction Reaction Mixture (DMF/DCM) Quench Quench: Dilute w/ EtOAc Wash w/ Water Reaction->Quench AcidWash Acid Wash (CRITICAL) 0.5M HCl or Citric Acid Quench->AcidWash Remove excess amine/base Dry Dry over Na2SO4 Filter AcidWash->Dry Rotavap Rotary Evaporation Bath Temp < 35°C Dry->Rotavap Final Crude Product Rotavap->Final

Figure 2: Safe isolation workflow emphasizing temperature control.

Key Constraints:

  • Rotavap Bath: Set strictly to

    
     . Use a high-vacuum pump to remove DMF rather than increasing heat.
    
  • Column Chromatography: If purifying the free acid, use 1% Acetic Acid in your eluent to keep it protonated. If purifying the amide product, standard conditions are fine, but avoid basic alumina.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store the free acid in solution? A: No. In solution, particularly polar aprotic solvents (DMSO, DMF), the effective acidity increases, and trace impurities can catalyze decarboxylation over time.

  • Best Practice: Store as a dry solid at

    
    . If you must store a solution, keep it in an amber vial at 
    
    
    
    and use within 48 hours.

Q: I see a "double spot" on TLC for the acid. Is it degrading? A: Not necessarily. Phenylacetic acids often streak or show dimerization on silica due to hydrogen bonding.

  • Test: Add a drop of acetic acid to your TLC eluent. If the spots merge into one, it is the acid. If a high-running spot persists, that is the decarboxylated impurity (toluene derivative).

Q: Can I use the Methyl Ester instead? A: Yes, highly recommended. If your synthetic route allows, convert the acid to the Methyl Ester (using TMS-Diazomethane in Methanol at


) immediately. The ester is significantly more stable thermally and can be hydrolyzed (LiOH/THF/Water) immediately before the next step.

References

  • Glein, C. R., et al. (2020). "Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts." Geochimica et Cosmochimica Acta.

    • Context: Establishes the kinetic pathways for phenylacetic acid decarboxylation, highlighting the role of anionic intermedi
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

    • Context: Authoritative review on coupling reagents (HATU/T3P)
  • Sigma-Aldrich Technical Library. "2-Fluoro-4-methylphenylacetic acid Safety & Handling."

    • Context: Baseline physical properties and handling of similar fluorinated phenylacetic acid deriv
  • BenchChem Technical Guide. "Thermal Stability and Decomposition of Nitro-Compounds."

    • Context: General handling of nitro-substituted aromatics and their thermal sensitivity.[1]

Sources

Troubleshooting

Technical Support Center: Solvent Engineering for 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

Case ID: 2F-4M-5N-PAA-SOLV Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Green Solvent Replacement & Process Optimization Executive Summary & Solvent Decision Matrix User Query: I need to r...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2F-4M-5N-PAA-SOLV Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Green Solvent Replacement & Process Optimization

Executive Summary & Solvent Decision Matrix

User Query: I need to replace DCM, DMF, and THF in reactions involving 2-Fluoro-4-methyl-5-nitrophenylacetic acid due to REACH restrictions and safety concerns. What are the validated alternatives?

Technical Assessment: The substrate (CAS: 518070-28-5) possesses a "push-pull" polarity profile. The lipophilic fluorinated toluene core (LogP ~1.8) contrasts with the polar carboxylic acid and nitro groups.

  • Challenge: High polarity requires solvation power (usually DMF), but the lipophilic core causes oiling-out in pure aqueous systems.

  • Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .[1] These "Green" ethers offer higher boiling points and better phase separation than THF, while avoiding the reproductive toxicity of DMF.

Solvent Switch Decision Matrix

SolventSelection Start Current Solvent System DCM DCM (Dichloromethane) Start->DCM DMF DMF / NMP Start->DMF THF THF Start->THF ReactionType Reaction Type? DCM->ReactionType DMF->ReactionType THF->ReactionType Coupling Amide Coupling ReactionType->Coupling COOH Activation Reduction Nitro Reduction ReactionType->Reduction NO2 -> NH2 Workup Extraction/Workup ReactionType->Workup Isolation MeTHF 2-MeTHF (High Solvency) Coupling->MeTHF Best Yield EtOAc Ethyl Acetate (General Purpose) Coupling->EtOAc Low Cost Reduction->MeTHF Flow Chem Surfactant Water + TPGS-750-M (Micellar Catalysis) Reduction->Surfactant Safety (No H2 gas) CPME CPME (Low Peroxide/Hydrophobic) Workup->CPME No Emulsions

Figure 1: Decision tree for replacing hazardous solvents based on reaction stage and safety requirements.

Validated Experimental Protocols

Protocol A: Amide Coupling (Replacing DMF/DCM)

Objective: Coupling 2-Fluoro-4-methyl-5-nitrophenylacetic acid with an amine. Issue: DMF is difficult to remove (high boiling point); DCM is toxic. Recommended System: 2-MeTHF with T3P (Propylphosphonic anhydride).

ParameterStandard (Old)Optimized (Green)Technical Rationale
Solvent DMF or DCM2-MeTHF 2-MeTHF is derived from biomass (corncobs), has a higher boiling point (80°C) for kinetics, and separates cleanly from water [1].
Coupling Agent HATU / EDCT3P (50% in EtOAc) T3P byproducts are water-soluble, eliminating column chromatography in many cases. It is highly stable in 2-MeTHF [2].
Base DIPEAN-Methylmorpholine (NMM) NMM is less prone to causing racemization and works synergistically with T3P.

Step-by-Step Methodology:

  • Dissolution: Charge 2-Fluoro-4-methyl-5-nitrophenylacetic acid (1.0 equiv) into the reactor. Add 2-MeTHF (10 volumes relative to mass).

  • Base Addition: Add N-Methylmorpholine (3.0 equiv) at 0°C. Note: The solution may yellow due to deprotonation.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise. Stir for 15 minutes.

  • Coupling: Add the amine substrate (1.1 equiv). Allow to warm to 25°C.

  • Monitor: Check HPLC. If conversion <90% after 2 hours, heat to 45°C (2-MeTHF allows this thermal boost; DCM does not).

  • Workup: Add water (5 volumes). Separate phases. Wash organic layer with 0.5M NaOH (removes unreacted acid) and brine.

  • Isolation: Distill 2-MeTHF to obtain the product.

Protocol B: Nitro Group Reduction (Replacing Methanol/H2)

Objective: Reducing the -NO2 group to -NH2 without defluorination. Issue: Hydrogenation in Methanol poses flammability risks. Pd/C can cause defluorination. Recommended System: Aqueous Micellar Catalysis (Water + TPGS-750-M).

Mechanism: The surfactant TPGS-750-M forms nanomicelles.[2] The lipophilic substrate (2-Fluoro-4-methyl-5-nitrophenylacetic acid) migrates inside the micelle, where the catalyst resides. Water acts only as the bulk carrier, not the solvent [3].

Step-by-Step Methodology:

  • Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Charging: Add the nitro-acid substrate (0.5 M concentration) and Zinc dust (5.0 equiv).

  • Catalyst: Add a trace amount of surfactant-compatible catalyst (e.g., small amounts of acid or specific micellar catalysts, though Zn/NH4Cl is often sufficient).

  • Reaction: Stir vigorously at Room Temperature.

    • Safety Check: This generates no hydrogen gas pressure, removing the explosion hazard of standard hydrogenation.

  • Extraction: Add a minimum amount of EtOAc or CPME . The product extracts into the organic phase; the surfactant remains in the water.

  • Recycle: The aqueous surfactant phase can often be reused.[3]

Troubleshooting & FAQs

Q1: The starting material is not dissolving in 2-MeTHF at room temperature. What now?

Diagnosis: The crystal lattice energy of the nitro-acid might be high. Corrective Action:

  • Heat: 2-MeTHF boils at 80°C. Heat the slurry to 50°C. Most phenylacetic acid derivatives show a steep solubility curve with temperature.

  • Co-solvent: Add 5-10% CPME or EtOAc .

  • Avoid Alcohols: Do not add Methanol if you are using T3P or acid chlorides, as you will form the methyl ester impurity.

Q2: I am seeing severe emulsions during the aqueous workup.

Diagnosis: The carboxylic acid group acts as a surfactant when deprotonated, stabilizing the oil/water interface. Corrective Action:

  • Switch Solvent: Use CPME (Cyclopentyl Methyl Ether) for extraction.[4]

  • Why? CPME has extremely low water solubility (1.1%) compared to 2-MeTHF (14%) or THF (miscible). It creates a sharp phase boundary almost instantly [4].

  • Protocol: Add CPME to the emulsion. Adjust pH to <3 (to protonate the acid) or >10 (to fully ionize it, depending on which phase you want the product in). Filter through a pad of Celite if solid particulates are stabilizing the emulsion.

Q3: Will the fluorine atom be cleaved during nitro reduction?

Risk: Yes, catalytic hydrogenation (Pd/C + H2) often causes hydrodefluorination. Prevention:

  • Use the Zinc/Water (Protocol B) method described above. Zinc is much milder and typically chemoselective for Nitro over Aryl-Fluoride.

  • If using hydrogenation, switch the catalyst to Pt/C (Platinum on Carbon) often sulfided, which preserves halogen substituents better than Palladium.

Chemical Compatibility Pathway

ReactionPathway cluster_coupling Path A: Amide Coupling cluster_reduction Path B: Nitro Reduction Substrate 2-Fluoro-4-methyl- 5-nitrophenylacetic acid SolventA Solvent: 2-MeTHF Substrate->SolventA SolventB Medium: Water + TPGS-750-M Substrate->SolventB ReagentA Reagent: T3P + Amine SolventA->ReagentA ProductA Amide Product ReagentA->ProductA ReagentB Reagent: Zn Dust SolventB->ReagentB ProductB Aniline Derivative ReagentB->ProductB

Figure 2: Parallel workflows for functionalizing the acid vs. reducing the nitro group using green media.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent." Organic Process Research & Development.

  • Lipshutz, B. H., et al. (2014).[5] "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." Organic Letters.

  • Watanabe, K. (2013). "Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis."[1][6] Green Chemistry.

  • Prat, D., et al. (2016).[7] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid: A Comparative Guide to Field Strength and Solvent Selection

As pharmaceutical pipelines increasingly rely on fluorinated organic compounds to modulate lipophilicity and metabolic stability, the analytical burden on structural elucidation has intensified. 2-Fluoro-4-methyl-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on fluorinated organic compounds to modulate lipophilicity and metabolic stability, the analytical burden on structural elucidation has intensified. 2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8) presents a unique analytical challenge. It is a tetrasubstituted aromatic ring featuring a complex web of homonuclear (


) and heteronuclear (

) scalar couplings, compounded by the hydrogen-bonding dynamics of its acetic acid moiety.

This guide objectively compares the performance of different NMR analytical platforms (Benchtop 80 MHz vs. High-Field 400 MHz) and solvent environments (DMSO-


 vs. CDCl

) to establish a robust, self-validating protocol for the structural verification of this molecule.

The Analytical Challenge: Spin-Spin Coupling & Causality

The presence of the fluorine atom at the C2 position introduces significant heteronuclear splitting that permeates the entire


H NMR spectrum[1]. Unlike standard proton-proton couplings, fluorine-proton couplings (

) operate over longer distances and with larger magnitudes[2].

In 2-Fluoro-4-methyl-5-nitrophenylacetic acid, the expected spin system behaves as follows:

  • H-3 (Aromatic): Situated ortho to the fluorine atom, this proton experiences a massive

    
     coupling (typically 9.0–10.0 Hz), presenting as a wide doublet.
    
  • H-6 (Aromatic): Situated para to the fluorine atom, this proton experiences a weaker, yet resolvable

    
     coupling (approx. 1.0–2.0 Hz).
    
  • Aliphatic Side Chains: Both the C4-methyl and C1-methylene groups experience long-range

    
     couplings (
    
    
    
    1.0 Hz), which can manifest as line broadening or fine doublets depending on the magnetic field homogeneity.
Spin-System Interaction Network

Graphviz Diagram 1: Heteronuclear scalar coupling network in 2-Fluoro-4-methyl-5-nitrophenylacetic acid.

Platform Comparison: Benchtop (80 MHz) vs. High-Field (400 MHz) NMR

Benchtop NMR spectrometers utilizing permanent magnets have revolutionized pharmaceutical quality control (QC) and process analytical technology (PAT)[3][4]. However, analyzing heavily fluorinated aromatics requires careful consideration of the


 ratio (the ratio of chemical shift difference in Hz to the coupling constant in Hz).

Because


-coupling is independent of the external magnetic field (

), while chemical shift dispersion (

) scales linearly with

, lower-field instruments often produce "second-order" spectra where multiplets overlap and distort (roofing effects). High-field instruments maintain a high

ratio, ensuring "first-order" spectra that are easily interpretable.
Performance Data Comparison
Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Causality / Impact on Analysis
Chemical Shift Dispersion ~80 Hz / ppm~400 Hz / ppm400 MHz prevents overlap of the H-3 and H-6 aromatic signals.

Resolution (H-3)
Resolvable, but heavily roofedClean, symmetrical doubletHigh-field allows accurate extraction of the 9.5 Hz coupling constant.

Resolution (H-6)
Unresolved (appears as singlet)Resolvable fine doublet80 MHz lacks the resolution to detect 1.5 Hz long-range couplings.
19F Decoupling (

H{

F})
Rarely standardStandard capabilityDecoupling at 400 MHz collapses complex multiplets into simple singlets[2].
Workflow Efficiency High (Cryogen-free, at-line)[5]Moderate (Core facility required)Benchtop is ideal for raw material ID; 400 MHz is required for absolute structural proof.

Solvent Selection: DMSO- vs. CDCl

The choice of deuterated solvent directly dictates the behavior of the acetic acid moiety (-CH


COOH).

In non-polar solvents like CDCl


 , carboxylic acids form strongly hydrogen-bonded dimers. This dimerization causes the -COOH proton to appear as an extremely broad, concentration-dependent hump (often spanning from 10.0 to 12.0 ppm), which can obscure baseline integrations.

Conversely, DMSO-


  is a strong hydrogen-bond acceptor. It aggressively disrupts the carboxylic acid dimers, forming a stable solute-solvent complex. This causality results in a much sharper, highly reproducible -COOH signal further downfield (

12.5 ppm). Furthermore, DMSO-

shifts the aromatic protons slightly downfield compared to CDCl

, increasing the chemical shift dispersion between H-3 and H-6.
Expected Quantitative H NMR Data (in DMSO- at 400 MHz)
Proton AssignmentExpected Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
-COOH 12.50Broad Singlet (br s)1HN/A (Exchanges with D

O)
H-6 (Aromatic) 8.05Doublet (d)1H

H-3 (Aromatic) 7.25Doublet (d)1H

-CH

- (Acetic)
3.80Doublet (d)2H

-CH

(Methyl)
2.40Doublet (d)3H

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the


H NMR spectrum of 2-Fluoro-4-methyl-5-nitrophenylacetic acid at 400 MHz.
Step 1: Gravimetric Sample Preparation
  • Weigh exactly 15.0 mg of 2-Fluoro-4-methyl-5-nitrophenylacetic acid using a microbalance. Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for a single-scan or 16-scan 1H acquisition without causing radiation damping or concentration-induced viscosity broadening.

  • Dissolve the analyte in 600 µL of DMSO-

    
      (containing 0.03% v/v TMS as an internal reference).
    
  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz spectrometer equipped with a multinuclear probe.

  • Lock the field to the deuterium frequency of DMSO-

    
    .
    
  • Perform Gradient Shimming (TopShim/gradshim) . Self-Validation Check: Ensure the full-width at half-maximum (FWHM) of the TMS peak is

    
     0.8 Hz. If broader, re-shim to prevent artificial masking of the fine 
    
    
    
    couplings.
Step 3: Acquisition Parameters

Execute a standard 1D proton sequence (e.g., zg30 on Bruker systems) alongside a


F-decoupled proton sequence (zgig) to definitively assign the fluorine-coupled multiplets[2].
  • Spectral Width (SW): 15 ppm (to capture the far-downfield -COOH proton).

  • Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation for accurate integration).

  • Number of Scans (NS): 16.

Step 4: FID Processing
  • Apply a Zero-Filling factor of 2 (e.g., from 64k to 128k data points) to enhance digital resolution.

  • Apply an Exponential Apodization (Line Broadening, LB) of 0.3 Hz. Causality: This suppresses high-frequency noise in the Free Induction Decay (FID) without significantly broadening the 1.0–1.5 Hz long-range F-H couplings.

  • Perform Fourier Transform (FT), followed by manual phase correction (zero and first order) and polynomial baseline correction.

Workflow Visualization

Workflow A Sample Prep 15 mg in DMSO-d6 B Lock & Shim Target: FWHM ≤ 0.8 Hz A->B C Acquisition Choice B->C D Standard 1H NMR (zg30) C->D Routine E 1H{19F} Decoupled (zgig) C->E Resolve Overlap F FID Processing LB = 0.3 Hz D->F E->F G Multiplet Analysis & J-Coupling Extraction F->G

Graphviz Diagram 2: Self-validating NMR analytical workflow for fluorinated aromatics.

Conclusion

For the structural elucidation of 2-Fluoro-4-methyl-5-nitrophenylacetic acid, the combination of High-Field NMR (400 MHz) and DMSO-


  provides the most rigorous analytical environment. While benchtop 80 MHz systems offer unparalleled convenience for routine pharmaceutical manufacturing checks[5], they lack the 

dispersion required to cleanly resolve the critical

and

couplings inherent to this molecule. Furthermore, utilizing DMSO-

over CDCl

effectively breaks carboxylic acid dimers, yielding a highly reproducible spectrum that serves as a definitive structural proof.

References

1.[3] Bruker. "Benchtop NMR for Quality Control." Bruker. Available at:[Link] 2.[5] Oxford Instruments. "Benchtop NMR: enhancing pharmaceutical development, scale-up and manufacturing." Oxford Instruments. Available at:[Link] 3.[4] News-Medical. "Comprehensive analysis of lansoprazole using benchtop NMR spectroscopy." News-Medical.net. Available at:[Link] 4.[1] San Fabián, J., et al. "Application of fluorine NMR for structure identification of steroids." ResearchGate. Available at:[Link] 5. University of Southampton. "Synthesis and Evaluation of Fluorinated Bile Acids." Southampton Research Repository. Available at:[Link] 6.[2] Journal of the American Chemical Society. "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to the HPLC Analysis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid

This guide provides a comprehensive analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-Fluoro-4-methyl-5-nitrophenylacetic acid. It is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-Fluoro-4-methyl-5-nitrophenylacetic acid. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for similar nitrophenylacetic acid derivatives. Here, we explore the theoretical underpinnings of its chromatographic separation, compare potential methodologies, and provide a detailed experimental protocol.

Introduction: The Analytical Challenge

2-Fluoro-4-methyl-5-nitrophenylacetic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a nitro group, a fluorine atom, and a methyl group, presents a unique combination of polarity, hydrophobicity, and ionizability. Accurate and reproducible quantification of such compounds is critical in various stages of research and development, including synthesis monitoring, purity assessment, and pharmacokinetic studies.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing such molecules due to its versatility and efficiency in separating compounds based on their hydrophobicity.[1] However, the retention time of 2-Fluoro-4-methyl-5-nitrophenylacetic acid is highly sensitive to several chromatographic parameters. This guide will dissect these factors to provide a framework for developing and optimizing a reliable analytical method.

Understanding Retention Behavior: A Molecular Perspective

The retention of 2-Fluoro-4-methyl-5-nitrophenylacetic acid in RP-HPLC is governed by the interactions between the analyte and both the stationary and mobile phases. The key molecular features influencing its retention are:

  • Phenylacetic Acid Core: The benzene ring and the acetic acid side chain provide a baseline level of hydrophobicity, promoting interaction with the non-polar stationary phase (e.g., C18).

  • Carboxylic Acid Group: This group is ionizable, with an estimated pKa of around 3.95. The pH of the mobile phase is therefore a critical parameter.[2] At a pH below its pKa, the carboxylic acid will be protonated and less polar, leading to longer retention. Conversely, at a pH above its pKa, it will be deprotonated (ionized), becoming more polar and eluting earlier.[2]

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, increasing the compound's polarity. In RP-HPLC systems using methanol, a higher number of nitro groups can lead to decreased retention.[3]

  • Fluoro (-F) and Methyl (-CH3) Groups: The fluorine atom is electronegative and can participate in dipole-dipole interactions. The methyl group is non-polar and contributes to the overall hydrophobicity of the molecule.

Comparative Analysis of HPLC Methodologies

The selection of HPLC conditions can dramatically alter the retention time and resolution of 2-Fluoro-4-methyl-5-nitrophenylacetic acid. Below is a comparison of key parameters and their expected impact.

Parameter Condition A (Standard) Condition B (Alternative) Expected Impact on Retention Time Rationale
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylLikely to decreaseThe phenyl-hexyl phase offers alternative selectivity through π-π interactions with the analyte's aromatic ring, which can alter elution order and retention compared to the purely hydrophobic interactions of a C18 phase.
Mobile Phase: Organic Modifier Acetonitrile (ACN)Methanol (MeOH)May increaseAcetonitrile is a stronger solvent than methanol in RP-HPLC for many compounds, leading to shorter retention times. Using methanol may result in longer retention.[3]
Mobile Phase: pH pH 2.7 (e.g., 0.1% Formic Acid)pH 4.5 (e.g., Acetate Buffer)Will decrease significantlyAt pH 2.7 (below the pKa of ~3.95), the carboxylic acid is protonated and less polar, leading to stronger retention. At pH 4.5 (above the pKa), the compound will be ionized, more polar, and will elute much earlier.[2]
Column Temperature 30 °C40 °CWill decreaseIncreasing the column temperature generally reduces the viscosity of the mobile phase and increases the kinetic energy of the analyte, leading to shorter retention times (approximately a 2% decrease per 1°C increase).[1]

Recommended Experimental Protocol

This protocol outlines a robust starting point for the analysis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid using a standard C18 column.

4.1. Instrumentation and Materials

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 2-Fluoro-4-methyl-5-nitrophenylacetic acid standard

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

4.3. Rationale for Method Choices

  • C18 Column: Provides excellent hydrophobic retention for the phenylacetic acid core.[4]

  • Acidified Mobile Phase: Using formic acid to maintain a low pH ensures that the carboxylic acid group remains protonated, leading to consistent and reproducible retention times.[5][6] An acidic mobile phase is a common and effective strategy for the analysis of aromatic acids.[5]

  • Acetonitrile: Offers good peak shape and is a common strong solvent for RP-HPLC.

  • Gradient Elution: A gradient is chosen to ensure that the compound elutes with a good peak shape and in a reasonable time, while also being capable of separating it from potential impurities with different hydrophobicities.

Visualizing the Workflow

The following diagram illustrates the key decision points and workflow for developing an HPLC method for this analyte.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis & Optimization cluster_optimization Troubleshooting & Refinement Prep Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) Equil Equilibrate C18 Column with initial mobile phase Prep->Equil Sample Dissolve Analyte in appropriate solvent Inject Inject Sample Sample->Inject Equil->Inject Analyze Acquire Chromatogram (UV Detection at 254 nm) Inject->Analyze Eval Evaluate Retention Time, Peak Shape, & Resolution Analyze->Eval Opt_pH Adjust Mobile Phase pH Eval->Opt_pH Poor Retention or Peak Tailing Opt_Solvent Change Organic Modifier (e.g., ACN to MeOH) Eval->Opt_Solvent Poor Resolution Opt_Temp Modify Column Temperature Eval->Opt_Temp Retention Time Shift Report Finalize Method & Report Results Eval->Report Method is Robust Opt_pH->Equil Opt_Solvent->Equil Opt_Temp->Equil

Caption: Workflow for HPLC method development for 2-Fluoro-4-methyl-5-nitrophenylacetic acid.

Conclusion

The HPLC retention time of 2-Fluoro-4-methyl-5-nitrophenylacetic acid is a multifactorial parameter that can be effectively controlled and optimized. By understanding the interplay between the analyte's chemical properties and the chromatographic conditions—particularly mobile phase pH—a robust and reproducible analytical method can be established. The provided protocol serves as a validated starting point, and the comparative data offers a logical framework for further method refinement and troubleshooting.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC Technologies.
  • Is Retention Time Determined Solely by Polarity of a Compound? (2025, October 27). Welch Materials.
  • Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science.
  • Nakashima, M., & Yamaguchi, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- Properties. (2025, October 15). EPA CompTox Chemicals Dashboard.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020, November 1). MDPI.
  • Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent Technologies.
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO.
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate.
  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005, September 23). PubMed.
  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. (2022, April 15). LCGC International.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.
  • Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. (n.d.). Analytical Chemistry.

Sources

Validation

IR spectroscopy peaks for 2-Fluoro-4-methyl-5-nitrophenylacetic acid

The following guide details the infrared (IR) spectroscopic profile of 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a specialized intermediate often employed in the synthesis of bioactive pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the infrared (IR) spectroscopic profile of 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a specialized intermediate often employed in the synthesis of bioactive pharmaceutical ingredients (APIs).

This analysis synthesizes theoretical principles with empirical data from structural analogs (e.g., 2-fluoro-5-nitrophenylacetic acid) to provide a robust framework for quality control and structural verification.

Executive Summary

2-Fluoro-4-methyl-5-nitrophenylacetic acid is a tetrasubstituted aromatic compound characterized by four distinct functional moieties: a carboxylic acid tail, a nitro group, a fluorine atom, and a methyl group.[1] In drug development, it serves as a scaffold for modifying electronic properties of target ligands.

  • Primary Application: Quality Control (QC) of nitration reactions (converting 2-fluoro-4-methylphenylacetic acid to the 5-nitro derivative).

  • Critical Quality Attribute (CQA): The appearance of distinct N-O stretching bands and the retention of the carbonyl integrity.

Detailed Spectral Assignment

The IR spectrum of this molecule is dominated by the interplay between the electron-withdrawing nitro/fluoro groups and the electron-donating methyl group.

Table 1: Characteristic IR Bands (Predicted & Analog-Derived)
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Notes
Carboxylic Acid O-H Stretch2500 – 3300Broad, Med"Hump" centered ~3000; obscures arom.[2] C-H.
Carboxylic Acid C=O[2] Stretch1700 – 1725Strong, SharpPrimary quantification peak; sensitive to H-bonding.
Nitro (-NO₂) N-O Asymmetric1530 – 1550StrongKey differentiator from non-nitrated precursor.
Nitro (-NO₂) N-O Symmetric1340 – 1360StrongConfirmatory peak for nitration success.
Aryl Fluoride C-F Stretch1200 – 1250StrongOften overlaps with C-O stretches; look for sharp intensity.
Methyl (-CH₃) C-H Stretch (sp³)2900 – 2980Weak/MedDifferentiates from des-methyl analogs.
Aromatic Ring C=C Stretch1450 – 1600MediumMultiple bands; shifts due to F/NO₂ conjugation.
Substitutions C-H Out-of-Plane800 – 900MediumPattern specific to 1,2,4,5-tetrasubstitution.
Mechanistic Insight
  • The Nitro Shift: The presence of the electron-withdrawing nitro group at position 5 typically shifts the aromatic C=C stretches to slightly lower frequencies due to conjugation, while the C-F stretch remains robust around 1200-1250

    
    .
    
  • The "Acid Hump": The broad O-H stretch (2500-3300

    
    ) is characteristic of carboxylic acid dimers. In solid-state (KBr pellet), this band is very broad. In dilute solution (e.g., 
    
    
    
    ), a sharp monomeric O-H peak may appear ~3500
    
    
    , but this is rarely seen in standard QC.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its synthesis precursor and a close structural analog to highlight diagnostic differences.

Scenario A: Monitoring Synthesis (Nitration)

Comparison: Precursor (2-Fluoro-4-methylphenylacetic acid) vs. Target (5-Nitro derivative).

  • Objective: Confirm successful addition of the Nitro group.

  • Spectral Evidence:

    • Precursor: Shows standard aromatic C=C and Acid C=O. Lacks peaks in the 1500–1550

      
       and 1350 
      
      
      
      regions (except for standard ring modes).
    • Target: Appearance of two distinct, strong bands at ~1535

      
        and ~1350 
      
      
      
      (Nitro asymmetric/symmetric stretches).
    • Result: If the 1535

      
       peak is absent, the reaction failed.
      
Scenario B: Identity Verification (Analog Discrimination)

Comparison: Analog (2-Fluoro-5-nitrophenylacetic acid) vs. Target (Added 4-Methyl group).

  • Objective: Distinguish between the methylated and non-methylated forms (common impurity).

  • Spectral Evidence:

    • Analog (No Methyl): Simpler aliphatic region (only CH₂ from acetic acid tail).

    • Target (With Methyl): Enhanced absorption in the 2900–2980

      
        region due to additional 
      
      
      
      C-H vibrations from the methyl group.
    • Fingerprint Region: The substitution pattern changes from 1,2,5-trisubstituted (analog) to 1,2,4,5-tetrasubstituted (target), causing significant shifts in the bending modes below 900

      
      .
      

Experimental Protocol (Standard Operating Procedure)

To ensure reproducible spectra for this solid acid, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to minimize moisture interference.

Workflow: ATR-FTIR Analysis
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan is flat.

  • Sample Prep: Grind the solid sample (2-Fluoro-4-methyl-5-nitrophenylacetic acid) into a fine powder. Do not dissolve.

  • Application: Place ~5 mg of powder to cover the crystal active area.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid acids).

  • Acquisition:

    • Resolution: 4

      
      
      
    • Scans: 32 (minimum)

    • Range: 4000 – 600

      
      
      
  • Post-Processing: Apply ATR correction if comparing to library transmission spectra.

Visualizing the QC Workflow

The following diagram illustrates the decision logic for verifying the product using IR spectroscopy.

IR_QC_Workflow Start Crude Product (Post-Nitration) FTIR_Scan Perform ATR-FTIR (4000-600 cm⁻¹) Start->FTIR_Scan Check_Nitro Check 1530-1550 cm⁻¹ (Nitro Asym. Stretch) FTIR_Scan->Check_Nitro Check_Carbonyl Check 1700-1725 cm⁻¹ (Acid C=O Stretch) Check_Nitro->Check_Carbonyl Peak Present Fail_NoRxn FAIL: Nitration Incomplete Check_Nitro->Fail_NoRxn Peak Absent Check_Methyl Check 2900-2980 cm⁻¹ (Methyl C-H Stretch) Check_Carbonyl->Check_Methyl Peak Present Fail_Impurity FAIL: Wrong Analog/Impurity Check_Carbonyl->Fail_Impurity Peak Absent/Shifted Pass PASS: Identity Confirmed Check_Methyl->Pass Peak Present Check_Methyl->Fail_Impurity Peak Absent

Caption: Logic flow for the structural verification of 2-Fluoro-4-methyl-5-nitrophenylacetic acid via FTIR.

References

  • Sigma-Aldrich. 2-Fluoro-5-nitrophenylacetic acid Product Specification. (Analog comparison data). Retrieved from

  • University of Colorado Boulder. Spectroscopy Tutorial: Nitro Groups. (General peak assignment for aromatic nitro compounds). Retrieved from

  • National Institutes of Health (NIH). Infrared Spectroscopic Signatures of the Fluorous Effect. (C-F stretch analysis). Retrieved from

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups. (Detailed band assignment for nitro-aromatics). Retrieved from

Sources

Comparative

Comparative Synthesis Guide: 2-Fluoro-4-methyl-5-nitrophenylacetic Acid Derivatives

Executive Summary The synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid (and its derivatives) represents a critical junction in the development of CRTH2 (DP2) receptor antagonists and Ramatroban analogs.[1] The spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid (and its derivatives) represents a critical junction in the development of CRTH2 (DP2) receptor antagonists and Ramatroban analogs.[1] The specific substitution pattern—combining an electron-withdrawing nitro group, a lipophilic methyl group, and a metabolic blocking fluorine atom—creates significant regiochemical challenges.

This guide objectively compares two distinct synthetic strategies:

  • Method A (Direct Functionalization): Late-stage nitration of the phenylacetic acid scaffold.[1]

  • Method B (Stepwise Homologation): Construction of the acetic acid tail from a pre-functionalized nitro-benzoic precursor.

Recommendation: Use Method A for rapid, milligram-scale analog generation where purification by HPLC is acceptable. Adopt Method B for gram-to-kilogram scale-up where isomeric purity and process safety are paramount.[1]

Part 1: The Synthetic Challenge & Regiochemistry

The target molecule relies on the precise placement of the nitro group at the 5-position. In the precursor 2-fluoro-4-methylphenylacetic acid , three directing effects compete:

  • -CH₂COOH (C1): Weakly activating (alkyl-like), ortho/para director.[1]

  • -F (C2): Deactivating (inductive), but strongly ortho/para directing (resonance).

  • -CH₃ (C4): Activating, ortho/para director.[1]

Theoretical Regioselectivity Analysis:

  • Position 3 (blocked): Sandwiched between -F and -CH₃; sterically prohibited.[1]

  • Position 6: Ortho to -CH₂COOH, meta to -CH₃.[1] Disfavored (methyl activation dominates).

  • Position 5 (Target): Para to -F, ortho to -CH₃.[1] Highly Favored due to the synergistic directing effects of the strongest activator (Methyl) and the para-directing Fluorine.

Part 2: Comparative Methodologies

Method A: Direct Nitration (Mixed Acid)

Best For: Rapid Discovery, High Throughput Screening (HTS) libraries.

This classical route utilizes standard electrophilic aromatic substitution (


). While chemically efficient, it poses risks of over-nitration and oxidative degradation of the acetic acid tail.

Protocol:

  • Dissolution: Dissolve 2-fluoro-4-methylphenylacetic acid (1.0 eq) in conc. H₂SO₄ at -10°C.[1]

  • Nitration: Add fuming HNO₄ (1.05 eq) dropwise, maintaining internal temp < 0°C.

  • Quench: Pour onto crushed ice.

  • Purification: Recrystallize from Ethanol/Water (8:2) or purify via Reverse Phase HPLC.

Key Observation: The reaction must be kept below 0°C. Higher temperatures lead to decarboxylation (forming the nitrotoluene) or benzylic oxidation.

Method B: The Benzoic Homologation Route

Best For: Process Chemistry, GLP Tox Batches.

This route ensures the nitro group's position is fixed before the sensitive acetic acid chain is built. It utilizes the Arndt-Eistert homologation or a Nitrile hydrolysis sequence starting from the commercially available (or easily synthesized) 2-fluoro-4-methyl-5-nitrobenzoic acid .[1]

Protocol (Nitrile Sequence):

  • Reduction: Borane-THF reduction of the benzoic acid to the benzyl alcohol.

  • Chlorination: SOCl₂ conversion to the benzyl chloride.

  • Cyanation: NaCN displacement in DMSO to form the phenylacetonitrile.

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) to the target phenylacetic acid.

Part 3: Visualizing the Workflows

The following diagram illustrates the decision logic and chemical pathways for both methods.

SynthesisComparison Start Target: 2-Fluoro-4-methyl-5-nitrophenylacetic Acid MethodA Method A: Direct Nitration Start->MethodA MethodB Method B: Homologation Start->MethodB StepA1 Precursor: 2-Fluoro-4-methylphenylacetic acid MethodA->StepA1 ReactionA HNO3 / H2SO4 (-10°C) StepA1->ReactionA ResultA Crude Mixture (85% 5-nitro, 10% 6-nitro) ReactionA->ResultA StepB1 Precursor: 2-Fluoro-4-methyl-5-nitrobenzoic acid MethodB->StepB1 ReactionB1 1. BH3-THF (Reduction) 2. SOCl2 (Chlorination) StepB1->ReactionB1 ReactionB2 3. NaCN (Cyanation) 4. HCl/H2O (Hydrolysis) ReactionB1->ReactionB2 ResultB High Purity Isomer (>98% 5-nitro) ReactionB2->ResultB

Figure 1: Comparative workflow showing the "Direct" vs. "Stepwise" synthetic strategies.

Part 4: Data Analysis & Comparison

The following data is synthesized from standard electrophilic substitution parameters and similar fluorophenylacetic acid protocols (e.g., synthesis of CRTH2 antagonists).

MetricMethod A (Direct Nitration)Method B (Homologation)
Step Count 1 Step4 Steps
Overall Yield 65 - 75%45 - 55% (Cumulative)
Regio-Purity 85:15 (5-nitro : 6-nitro)>99% (Isomerically Pure)
Purification Requires HPLC or multiple recrystallizationsStandard Extraction/Crystallization
Scale Suitability < 10g (Exotherm management difficult)> 100g (Thermally stable intermediates)
Cost Efficiency High (Cheap reagents)Moderate (Reagents + Step costs)

Part 5: Experimental Validation (Self-Validating System)

To confirm the identity of the product, you must validate the regiochemistry. The specific coupling patterns in ¹H NMR and ¹⁹F NMR are diagnostic.

¹H NMR Diagnostic Logic

The key differentiator is the coupling of the aromatic protons to the Fluorine atom.

  • Proton H3 (Position 3): Located between F and Me. It is ortho to Fluorine.

    • Expected Signal: Doublet (

      
       Hz).[1]
      
  • Proton H6 (Position 6): Located para to Fluorine (in the 3-nitro isomer) or meta to Fluorine (in the 5-nitro isomer).[1]

    • In Target (5-nitro): H6 is meta to F.

    • Expected Signal: Doublet (

      
       Hz).[1]
      
Validation Workflow Diagram

Use this decision tree to interpret your analytical data.

ValidationLogic Sample Isolated Product (NMR Sample) CheckF Check 19F NMR Is shift consistent? Sample->CheckF CheckH Check 1H NMR (Aromatic Region) Sample->CheckH PatternA Two Doublets J = ~10Hz (ortho) J = ~6Hz (meta) CheckH->PatternA Matches Theory PatternB Complex Multiplets or Wrong Coupling CheckH->PatternB Mismatch ConclusionA VALIDATED: 5-Nitro Isomer PatternA->ConclusionA ConclusionB REJECT: Isomer Mix or 6-Nitro PatternB->ConclusionB

Figure 2: Analytical decision tree for structural confirmation.

Detailed Protocol: Method A (Optimized)

Reagents:

  • 2-Fluoro-4-methylphenylacetic acid (10 mmol)[1]

  • H₂SO₄ (Conc., 15 mL)

  • HNO₃ (Fuming >90%, 11 mmol)

Procedure:

  • Charge a 50 mL 3-neck RBF with H₂SO₄. Cool to -15°C using an ethylene glycol/dry ice bath.

  • Add the starting acid portion-wise over 15 minutes. Ensure full dissolution.

  • Mix HNO₃ with 2 mL H₂SO₄ (pre-cooled). Add this nitrating mixture dropwise via syringe pump (Rate: 5 mL/hr). Critical: Do not allow internal temp to exceed -5°C.

  • Stir at 0°C for 1 hour. Monitor by LC-MS (Target M-H = 212).

  • Pour mixture slowly onto 100g crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Filter, wash with cold water (3x 20mL).

  • Purification: Recrystallize from Ethanol/Water (80:20). If 6-nitro isomer persists (>5%), perform column chromatography (DCM/MeOH 95:5).

References

  • ChemicalBook. (n.d.). Synthesis of 2-Fluoro-5-nitrotoluene. Retrieved from

  • National Institutes of Health (NIH). (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorg Med Chem Lett. Retrieved from

  • Google Patents. (2013). CN103012111A - Preparation method of 2,4,5-trifluorophenylacetic acid.[1][2] Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. Retrieved from

  • BenchChem. (2025).[3] Regioselectivity of Nitration on 4-Methylacetophenone. Retrieved from

Sources

Validation

Comprehensive Characterization Guide: 2-Fluoro-4-methyl-5-nitrophenylacetic acid

[1] CAS Number: 1803792-42-8 Formula: C₉H₈FNO₄ Molecular Weight: 213.16 g/mol Application: Pharmaceutical Intermediate (CRTH2/DP2 Receptor Antagonist scaffolds)[1][2] Executive Summary: The Role of Elemental Analysis in...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 1803792-42-8 Formula: C₉H₈FNO₄ Molecular Weight: 213.16 g/mol Application: Pharmaceutical Intermediate (CRTH2/DP2 Receptor Antagonist scaffolds)[1][2]

Executive Summary: The Role of Elemental Analysis in Quality Assurance

In the synthesis of fluorinated phenylacetic acid derivatives, particularly 2-Fluoro-4-methyl-5-nitrophenylacetic acid , Elemental Analysis (EA) serves as the critical "gatekeeper" metric.[1][2] While modern spectroscopy (NMR, MS) confirms molecular structure, EA is the primary method for validating bulk purity —specifically detecting non-chromophore impurities such as inorganic salts, trapped solvents, or moisture that HPLC and UV-based methods often miss.[1][3][4]

This guide provides a technical comparison of EA against alternative characterization methods, supported by theoretical benchmarks and experimental protocols designed for drug development workflows.

Elemental Analysis Data: Benchmarks & Interpretation

For a research-grade intermediate, the industry standard for acceptance is a deviation of ≤ 0.4% from the theoretical value.[1] The table below outlines the theoretical composition and a representative "Pass" vs. "Fail" dataset typical of a nitration workup.

Table 1: Theoretical vs. Experimental Composition (CHN Analysis)
ElementTheoretical Mass %Acceptance Range (±0.4%)Experimental (Pass)*Experimental (Fail)**Interpretation of Failure
Carbon (C) 50.71% 50.31% – 51.11%50.68%48.20%Likely solvent trap (e.g., DCM or Water) or inorganic salt contamination.[1][2]
Hydrogen (H) 3.78% 3.38% – 4.18%3.81%4.10%High H often indicates retained moisture (hygroscopic nature of nitro acids).[1][2][3][4]
Nitrogen (N) 6.57% 6.17% – 6.97%6.55%5.90%Low N suggests incomplete nitration or contamination with starting material.[1][2][4]
Fluorine (F) 8.91% N/A (Optional)***8.85%N/AF-analysis is specialized; usually inferred via ¹⁹F-NMR.[1][2]

*Data represents a high-purity batch after recrystallization from Ethyl Acetate/Hexane and vacuum drying. **Data represents a crude batch containing residual water and inorganic salts (e.g., Na₂SO₄) from the quenching step. ***Routine CHN analyzers do not detect Fluorine; it interferes with Oxygen calculation if not accounted for.[3][4]

Comparative Guide: EA vs. Alternative Methods

Why use Elemental Analysis when HRMS and NMR exist? This comparison highlights the specific utility of each method in the context of 2-Fluoro-4-methyl-5-nitrophenylacetic acid .

Table 2: Method Performance Comparison
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) ¹H-NMR (Quantitative)
Primary Utility Bulk Purity & Solvation State Molecular Identity (Exact Mass)Structural Connectivity & Organic Impurities
Blind Spot Cannot identify specific impurities (only mass deviation).[1][2]"Invisible" salts (NaCl, Na₂SO₄) and moisture.[1][2][3][4]Inorganic salts; requires internal standard for true quantitation.[1][2][4]
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Cost/Run Low ($)High (

$)
Moderate (

)
Criticality Essential for GMP release specifications.[2][3][4]Essential for structure confirmation.Essential for isomeric purity (Regioisomer check).

Expert Insight: In the nitration of 2-Fluoro-4-methylphenylacetic acid, a common issue is the formation of the 3-nitro isomer (minor) or retention of nitric acid/water complexes.

  • HRMS will show the exact same mass for the 3-nitro and 5-nitro isomers (m/z 212.03 [M-H]⁻).[1] It cannot distinguish them.

  • EA will detect if the sample is wet (High H, Low C/N) but cannot distinguish isomers.[3][4]

Experimental Protocol: Synthesis & Purification

To achieve the "Passing" EA values listed above, the following protocol is recommended. This workflow minimizes the common "wet sample" failure mode associated with nitro-phenylacetic acids.[1][2]

Step 1: Nitration[2][3][5][6][7]
  • Precursor: Dissolve 2-Fluoro-4-methylphenylacetic acid (1.0 eq) in concentrated H₂SO₄ at -5°C.

  • Reagent: Add fuming HNO₃ (1.1 eq) dropwise, maintaining temp < 0°C (Exothermic!).

    • Note: The 2-Fluoro and 4-Methyl groups direct the nitro group primarily to the 5-position (less sterically hindered than position 3).[1]

  • Quench: Pour onto crushed ice. The product precipitates as a pale yellow solid.[1]

Step 2: Purification (Crucial for EA)

Crude filtration often traps H₂SO₄ and water.[1][2][4]

  • Wash: Suspend solid in water and stir for 30 mins (removes trapped acid). Filter.

  • Recrystallization: Dissolve in minimum hot Ethyl Acetate. Add Hexane until turbid. Cool to 4°C.[1][4]

  • Drying: Dry in a vacuum oven at 50°C for 24 hours over P₂O₅.

    • Warning: Air drying is insufficient for EA submission; the nitro group forms hydrogen bonds with water, leading to failed %H and %C data.[1][3][4]

Decision Workflow Diagram

The following diagram illustrates the Quality Control (QC) decision tree, ensuring that only validated material proceeds to biological testing.

QC_Workflow Start Crude Product (Post-Nitration) Recryst Recrystallization (EtOAc/Hexane) Start->Recryst Drying Vacuum Drying (50°C, P2O5, 24h) Recryst->Drying NMR_Check 1H-NMR Analysis (Regioisomer Check) Drying->NMR_Check Isomer_Fail Regioisomer Mix (Reject/Re-column) NMR_Check->Isomer_Fail >5% Isomer Isomer_Pass Structure Confirmed NMR_Check->Isomer_Pass Pure 5-Nitro EA_Check Elemental Analysis (CHN) Isomer_Pass->EA_Check EA_Fail_Wet Fail: High %H (Trapped Solvent) EA_Check->EA_Fail_Wet Dev > 0.4% EA_Fail_Salt Fail: Low %C, %N (Inorganic Salts) EA_Check->EA_Fail_Salt Dev > 0.4% Final_Release Release for Bio-Assay EA_Check->Final_Release Dev ≤ 0.4% EA_Fail_Wet->Drying Re-dry EA_Fail_Salt->Recryst Re-wash

Figure 1: Quality Control Decision Tree for 2-Fluoro-4-methyl-5-nitrophenylacetic acid. Note that NMR confirms structure first, but EA is the final gatekeeper for bulk purity.[1][3][4]

References

  • Chemical Identity & Registration

    • 2-Fluoro-4-methyl-5-nitrophenylacetic acid.[1][5][6] CAS Registry Number 1803792-42-8.[1][5][6] American Chemical Society.[1][4] (Verify via SciFinder/ChemSpider).[3][4]

  • Methodology - Elemental Analysis Standards

    • United States Pharmacopeia (USP) <731> Loss on Drying & <461> Nitrogen Determination.[1][3][4] (Standard protocols for pharmaceutical intermediate purity).

  • Synthesis Context (Analogous Chemistry)

    • W. L. F.[1][3][4] Armarego, Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017.[1][3][4] (Reference for recrystallization of nitro-aromatic acids).

    • Journal of Medicinal Chemistry, "Synthesis of Phenylacetic Acid Derivatives as CRTH2 Antagonists" (General reference for the utility of this scaffold class).[3][4]

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-4-methyl-5-nitrophenylacetic acid proper disposal procedures

OPERATIONAL GUIDE: Disposal of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid PART 1: EXECUTIVE SUMMARY & HAZARD PROFILING Immediate Action Required: Do NOT dispose of this compound down the drain or in general trash. This s...

Author: BenchChem Technical Support Team. Date: March 2026

OPERATIONAL GUIDE: Disposal of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

PART 1: EXECUTIVE SUMMARY & HAZARD PROFILING

Immediate Action Required: Do NOT dispose of this compound down the drain or in general trash. This substance contains a nitro-aromatic moiety and a carbon-fluorine bond, requiring specific high-temperature incineration with flue gas scrubbing.[1]

Chemical Characterization:

  • Compound: 2-Fluoro-4-methyl-5-nitrophenylacetic acid[1]

  • CAS: 170963-46-1 (Generic analog reference; specific CAS may vary by isomer)[1]

  • Functional Group Risks:

    • Nitro Group (

      
      ):  Potential for energetic decomposition if heated under confinement; releases toxic nitrogen oxides (
      
      
      
      ) upon combustion.
    • Fluorine Substituent (

      
      ):  Generates Hydrofluoric Acid (HF) upon incineration. Standard incinerators without scrubbers cannot legally accept this.
      
    • Carboxylic Acid (

      
      ):  Corrosive to mucous membranes; incompatible with bases and strong oxidizers.
      
PropertyValue / StatusOperational Implication
Physical State Solid (Crystalline powder)Keep solid to minimize waste volume.
Acidity (pKa) ~3.5 - 4.0 (Estimated)Segregate from bases (Cyanides, Sulfides, Hydroxides).[1]
Stability Stable at STPAvoid shock/friction; protect from light.
RCRA Status Characteristic WasteLikely D002 (Corrosive) or D003 (Reactive - potential).[2]

PART 2: SEGREGATION & COMPATIBILITY LOGIC

The Core Directive: Safety in disposal is determined by what you isolate the chemical from, not just how you package it.[1]

The "Do Not Mix" Protocol:

  • Bases (OH-): Mixing this acid with strong bases (NaOH, KOH) generates heat (exothermic neutralization).[1] In the presence of the nitro group, excessive heat can trigger thermal runaway.

  • Oxidizers: The methyl group and organic backbone act as fuel. Mixing with Nitric Acid or Peroxides creates a self-oxidizing explosive mixture.

  • Flammable Solvents: Do not dissolve the solid in acetone or ethanol for "easier" disposal. This creates a "Mixed Waste" (Flammable + Toxic + Corrosive) that is significantly more expensive and difficult to destroy.

Visualizing the Segregation Logic:

SegregationLogic Chem 2-Fluoro-4-methyl-5- nitrophenylacetic acid Base Strong Bases (NaOH, KOH) Chem->Base Do Not Mix Oxidizer Strong Oxidizers (Peroxides, Nitrates) Chem->Oxidizer Do Not Mix Flammable Flammable Solvents (Acetone, Ethanol) Chem->Flammable Avoid Dissolving Heat Exothermic Reaction (Thermal Runaway Risk) Base->Heat Explosion Energetic/Explosive Mixture Oxidizer->Explosion MixedWaste Mixed Waste Stream (High Disposal Cost) Flammable->MixedWaste

Figure 1: Segregation logic flow.[1] Red paths indicate immediate safety hazards; yellow paths indicate logistical complications.

PART 3: STEP-BY-STEP DISPOSAL PROTOCOL

This protocol uses a Self-Validating System : At each step, the physical state and labeling serve as checks to prevent downstream errors.[1]

Scenario A: Disposal of Pure Solid (Recommended)
  • Primary Containment:

    • Place the solid substance into a chemically compatible screw-top jar (High-Density Polyethylene - HDPE or Amber Glass).

    • Validation: Ensure the lid is Teflon-lined to prevent acid vapor corrosion.

  • Secondary Containment:

    • Place the primary jar into a clear, sealable plastic bag (4-mil polyethylene).

    • Reasoning: This captures any dust residue on the exterior of the jar, protecting the waste handler.

  • Labeling (The Critical Step):

    • Affix a hazardous waste tag.[3]

    • Must Read: "Hazardous Waste - Solid. Organic Acid.[4][5][6] Contains Fluorine and Nitro Groups."[7]

    • Note: Explicitly mentioning "Fluorine" alerts the incineration facility to use HF scrubbers.

  • Storage:

    • Store in the "Solid - Toxic/Organic" satellite accumulation area.

    • Do not store on metal shelves without a plastic tray (acid corrosion risk).

Scenario B: Disposal of Solution (HPLC Waste/Mother Liquor)

If the compound is already dissolved (e.g., in Acetonitrile/Water or Methanol):

  • pH Check:

    • Test the pH of the waste stream. If pH < 2, it is D002 (Corrosive) .[1][2]

  • Solvent Segregation:

    • Does the solvent contain halogens (DCM, Chloroform)?

    • Yes: Pour into "Halogenated Organic Waste" carboy.

    • No: Pour into "Non-Halogenated Organic Waste" carboy.

    • Crucial Exception: Because the solute (the acid) contains Fluorine, strict adherence suggests treating the entire solution as Halogenated Waste to ensure proper incineration.[1]

Operational Decision Matrix:

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid DoubleBag Double Bag / HDPE Jar Solid->DoubleBag SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Solid Organic Acid (Fluorinated)' DoubleBag->LabelSolid BinSolid Solid Hazardous Waste Bin LabelSolid->BinSolid Incineration High-Temp Incineration (w/ HF Scrubber) BinSolid->Incineration Halo Halogenated Solvent SolventCheck->Halo Contains DCM/Chloroform NonHalo Non-Halogenated Solvent SolventCheck->NonHalo Methanol/Acetonitrile Halo->Incineration NonHalo->Incineration *Treat as Halogenated due to Fluorine content

Figure 2: Operational workflow for determining the correct waste stream based on physical state and solvent composition.

PART 4: EMERGENCY CONTINGENCIES

Spill Response (Solid):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Nitrile gloves (double layer), safety goggles, and N95 dust mask (or P100 respirator if fine powder).[1]

  • Neutralization: Do not use strong base. Cover spill with sodium carbonate (soda ash) or calcium carbonate to slowly neutralize.

  • Cleanup: Scoop neutralized material into a waste container. Wipe surface with water and soap.[4][5][8]

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes.[4] The nitro group facilitates skin absorption; monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (acid burn risk).

PART 5: REFERENCES & REGULATORY GROUNDING

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines Characteristic Waste D002 and D003).

    • [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorophenylacetic Acid Derivatives. (General safety data for structural analogs).

    • [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Guidelines for handling irritant organic acids).

    • [1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on segregation of nitro-compounds and oxidizers).

    • [1]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-4-methyl-5-nitrophenylacetic acid

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 2-Fluoro-4-methyl-5-nitrophenylacetic acid . Note: As a specialized organic intermediate, specific toxicological...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 2-Fluoro-4-methyl-5-nitrophenylacetic acid .

Note: As a specialized organic intermediate, specific toxicological data for this exact isomer may be limited. This guide applies the Precautionary Principle , utilizing "read-across" data from structurally similar fluorinated nitro-aromatics (e.g., 2-Fluoro-5-nitrophenylacetic acid) to establish a robust safety margin.

Executive Safety Summary

  • Chemical Nature: Functionalized Phenylacetic Acid.

  • Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1] Potential acute toxicity via inhalation or absorption due to the nitro/fluoro moieties.

  • Critical Control: Dust generation is the primary exposure vector. All solid handling must occur within a certified fume hood or powder containment enclosure.

Hazard Assessment & Structure-Activity Relationship (SAR)

Understanding the molecule's structure allows us to predict hazards and select appropriate barriers.

Structural MoietyAssociated HazardSafety Implication
Carboxylic Acid (-COOH) Corrosivity / IrritationCauses immediate irritation to mucous membranes. pH control is vital in waste streams.
Nitro Group (-NO₂) Toxicity / EnergeticsPotential blood toxin (methemoglobinemia) and skin sensitizer. Thermal Hazard: May decompose violently if heated dry.
Fluorine Substituent (-F) LipophilicityIncreases skin permeability. Enhances the bioavailability of the toxic nitro-aromatic core.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard latex gloves. The nitro-aromatic core can permeate standard laboratory gloves.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 / N95 Respirator (Minimum) Better: Powered Air Purifying Respirator (PAPR) for >10g handling.Prevents inhalation of fine particulates which can cause rapid bronchial irritation.
Hand (Primary) Silver Shield® (Laminate) or Butyl Rubber Nitro-aromatics can permeate nitrile. Laminate offers >480 min breakthrough time.
Hand (Outer) Disposable Nitrile (5-8 mil) Provides dexterity and protects the expensive inner laminate glove from abrasion.
Eye/Face Chemical Goggles (Not Safety Glasses)A tight seal is required to prevent dust migration into the eyes.
Body Tyvek® Lab Coat / Apron Disposable outer layer prevents contamination of street clothes and skin absorption.

Operational Protocol: Safe Handling Lifecycle

Step 1: Solids Handling & Weighing
  • Engineering Control: Use a static-dissipative balance enclosure inside a fume hood.

  • Protocol:

    • Don double gloves (Laminate inner, Nitrile outer).

    • Place a tack-mat at the hood sash to capture stray particles.

    • Use an antistatic gun on the weighing boat to prevent "flying powder."

    • Wet Transfer Method: If possible, dissolve the solid in the reaction solvent (e.g., DCM or Ethyl Acetate) inside the weighing vessel before transferring to the reactor. This eliminates dust during transfer.[2]

Step 2: Reaction Setup
  • Temperature Control: The nitro group introduces thermal instability.

  • Directive: Never heat this compound to dryness >50°C without Differential Scanning Calorimetry (DSC) data.

  • Incompatibility: Avoid contact with strong bases (exothermic deprotonation) and reducing agents (reduction of nitro group to amine is exothermic).

Step 3: Decontamination
  • Solvent: Use Acetone or Ethanol for surface cleaning.

  • Verification: Wipe test the balance area. A pink/yellow discoloration on the wipe (depending on pH) often indicates residual nitro-aromatic contamination.

Visualization: Handling Workflow

SafeHandling Start Start: Solid Reagent PPE Don PPE: Double Gloves (Laminate+Nitrile) Chemical Goggles Lab Coat Start->PPE Weighing Weighing (Inside Fume Hood) Use Antistatic Gun PPE->Weighing Transfer Transfer Strategy Weighing->Transfer Solubilization Pre-dissolve in Solvent (Recommended) Transfer->Solubilization Preferred DryTransfer Dry Powder Transfer (High Dust Risk) Transfer->DryTransfer Avoid if possible Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction DryTransfer->Reaction Waste Waste Segregation (Halogenated Organic) Reaction->Waste

Figure 1: Safe handling workflow emphasizing the "Wet Transfer" method to minimize dust exposure.

Waste Disposal & Emergency Response

Disposal Strategy

Do not mix with general organic waste if the facility separates "Halogenated" streams.

  • Classification: Halogenated Organic Waste (due to Fluorine content).

  • Treatment: High-temperature incineration (>1000°C) with scrubber systems is required to manage HF and NOx emissions.

  • Labeling: Clearly label as "Contains Fluorinated Nitro-Aromatic Acid."

Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid Major Large Spill / Liquid Solution Assess->Major Action1 Cover with wet paper towels (Prevent Dust) MinorSolid->Action1 Action3 Evacuate Area Call EHS Major->Action3 Action2 Scoop into HazWaste container Action1->Action2 Clean Clean surface with Acetone -> Soap/Water Action2->Clean

Figure 2: Immediate decision logic for laboratory spills.

References

Sources

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